5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Descripción
Propiedades
IUPAC Name |
5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-11-10(8-13)12(15-14-11)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHBEPNZWKYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Architecting 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile: A Technical Whitepaper on Synthesis, Stereoelectronics, and Utility
Executive Summary
The pyrazole-4-carbonitrile scaffold represents a privileged structural motif in modern medicinal chemistry and agrochemical development. Specifically, 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 2066479-02-3) offers a highly tunable stereoelectronic landscape[1]. By strategically positioning an electron-withdrawing carbonitrile group adjacent to lipophilic phenyl and ethyl substituents, this molecule achieves a delicate balance of hydrogen-bonding capacity, metabolic stability, and target affinity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its pharmacological relevance for drug development professionals.
Stereoelectronic Profile and Physicochemical Properties
The rational design of biologically active molecules requires a deep understanding of how each substituent influences the core scaffold. In 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, the causality behind its structural components is highly deterministic:
-
N-H Tautomerism (Positions 1/2): In solution, the proton rapidly exchanges between the two nitrogen atoms. This dynamic tautomerism allows the pyrazole core to act simultaneously as a hydrogen bond donor and acceptor, a critical feature for anchoring into the ATP-binding pockets of kinases.
-
Carbonitrile Group (-C≡N, Position 4): The sp-hybridized carbonitrile exerts strong inductive (-I) and mesomeric (-M) effects. Causality: This electron withdrawal pulls electron density away from the pyrazole ring, significantly lowering the pKa of the N-H group. A more acidic N-H becomes a vastly superior hydrogen bond donor in biological systems[2]. Furthermore, the -CN group acts as a bioisostere for halogens, providing a strong dipole moment without imposing excessive steric bulk.
-
Phenyl & Ethyl Substituents (Positions 3 & 5): The phenyl ring provides a rigid, flat hydrophobic surface ideal for π−π stacking with aromatic amino acid residues. Conversely, the ethyl group introduces a flexible, aliphatic projection that can adapt to smaller, localized lipophilic sub-pockets within a receptor, optimizing the binding enthalpy without a severe conformational entropy penalty.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, highlighting the structural significance of each metric.
| Property | Value | Causality / Structural Significance |
| CAS Registry Number | 2066479-02-3 | Unique identifier for compound tracking and database retrieval [1][1]. |
| Molecular Formula | C12H11N3 | Defines the precise atomic composition of the scaffold [1][1]. |
| Molecular Weight | 197.24 g/mol | Highly ligand-efficient; falls well within Lipinski’s Rule of 5 for optimal oral bioavailability [1][1]. |
| Hydrogen Bond Donors | 1 (N-H) | Essential for anchoring to target proteins (e.g., kinase hinge regions) [3][3]. |
| Hydrogen Bond Acceptors | 2 (N, C≡N) | Facilitates secondary dipole interactions within the binding site [2][2]. |
| Rotatable Bonds | 2 (Ethyl, Phenyl) | Low conformational entropy penalty upon target binding, enhancing overall affinity. |
Mechanistic Workflow
The following diagram illustrates the logical progression from raw precursors through electrophilic activation, nucleophilic cyclization, and ultimately to pharmacological application.
Figure 1: Logical workflow for the synthesis and pharmacological application of the pyrazole core.
Synthetic Methodology: A Self-Validating Protocol
To ensure high fidelity and reproducibility, the synthesis of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is executed via a two-step cyclodehydration sequence. This protocol is designed as a self-validating system , meaning the physical and chemical changes at each step provide real-time confirmation of mechanistic success [4][4].
Step 1: Electrophilic Activation via Enol Ether Formation
-
Reagents: Benzoylacetonitrile (1.0 eq), Triethyl orthopropionate (1.2 eq), Acetic anhydride (solvent/catalyst).
-
Procedure: Combine the reagents in a round-bottom flask and heat to reflux (130°C) for 4 hours. Concentrate the mixture under reduced pressure to remove unreacted orthoester and acetic acid.
-
Causality: Benzoylacetonitrile possesses a highly acidic active methylene group. Acetic anhydride acts as a water scavenger and promotes the Knoevenagel-type condensation with triethyl orthopropionate. The resulting enol ether (2-(1-ethoxypropylidene)-3-oxo-3-phenylpropanenitrile) features a highly electrophilic β -carbon, establishing a deterministic site for subsequent nucleophilic attack.
-
Self-Validation Checkpoint: The reaction progress is visually self-indicating. The mixture transitions from a colorless solution to a deep yellow/orange hue due to the extended π -conjugation of the enol ether. Thin Layer Chromatography (TLC) (Hexane:EtOAc 4:1) will confirm the disappearance of the starting nitrile and the emergence of a highly UV-active spot at a higher Rf .
Step 2: Regioselective Cyclodehydration
-
Reagents: Enol ether intermediate (1.0 eq), Hydrazine hydrate (1.5 eq), Absolute Ethanol (solvent).
-
Procedure: Dissolve the crude enol ether in ethanol. Slowly add hydrazine hydrate dropwise at 0°C. Once the addition is complete, heat the mixture to 80°C (reflux) for 3 hours. Cool to room temperature and pour over crushed ice to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
-
Causality: Hydrazine hydrate is an alpha-effect nucleophile. The primary amine selectively attacks the highly electrophilic β -carbon of the enol ether, eliminating a molecule of ethanol. The secondary amine then undergoes rapid intramolecular cyclization by attacking the carbonyl carbon, followed by dehydration to yield the aromatic pyrazole core. Ethanol is chosen as the solvent because it solubilizes the intermediate but allows the highly crystalline product to precipitate upon cooling.
-
Self-Validation Checkpoint: The addition of hydrazine is noticeably exothermic (validating the formation of stable amide/imine bonds). Successful cyclization is visually confirmed by the fading of the yellow enol ether color, yielding a pale or colorless precipitate upon cooling.
-
Analytical Validation: Infrared (IR) spectroscopy must show a sharp peak at ∼ 2225 cm⁻¹ (C≡N stretch) and a broad band at 3100-3200 cm⁻¹ (N-H stretch).
Pharmacological and Agrochemical Relevance
The pyrazole-4-carbonitrile architecture is a cornerstone of modern drug discovery. The specific incorporation of the -CN group at position 4 is not merely structural; it is a calculated functional choice.
In medicinal chemistry, this scaffold has been extensively validated in the development of phosphodiesterase (PDE) inhibitors and anti-inflammatory agents [3][3]. The carbonitrile moiety frequently acts as a hydrogen bond acceptor for backbone amides in the hinge region of target kinases, while the adjacent N-H acts as a donor [2][2]. Furthermore, recent advancements in green chemistry have demonstrated the industrial viability of this scaffold, utilizing multi-component reactions (MCRs) to assemble pyrazole-4-carbonitriles under sustainable, catalyst-free conditions, thereby reducing the environmental footprint of large-scale pharmaceutical manufacturing [5][5].
References
Sources
- 1. evitachem.com [evitachem.com]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]
- 4. evitachem.com [evitachem.com]
- 5. Green and efficient synthesis of 5-amino-1 H -pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00577E [pubs.rsc.org]
5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile: A Comprehensive Technical Guide for Drug Development
Executive Summary: The Strategic Value of the Pyrazole-4-Carbonitrile Scaffold
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily utilized in the design of kinase inhibitors (e.g., Ibrutinib, Zanubrutinib) and phosphodiesterase (PDE) modulators 1[1]. Within this chemical space, 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 2066479-02-3) emerges as a highly versatile, stereochemically defined building block 2[2].
The strategic placement of the electron-withdrawing carbonitrile group at the C4 position fundamentally alters the electronics of the pyrazole core, lowering the pKa of the N1-proton and enhancing its capacity to act as a hydrogen bond donor in protein hinge regions. Concurrently, the C3-phenyl and C5-ethyl substituents provide modular lipophilic bulk, allowing researchers to probe hydrophobic pockets in target active sites while maintaining excellent physicochemical properties.
Physicochemical Profiling & Structural Data
Understanding the physical and chemical parameters of a screening compound is the first step in predicting its pharmacokinetic behavior. The properties of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile are heavily dictated by the planar, highly conjugated nature of the core heterocycle 3[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Rationale / Source |
| Molecular Formula | C₁₂H₁₁N₃ | Confirmed via exact mass analysis[2]. |
| Molecular Weight | 197.24 g/mol | Optimal for fragment-based or lead-oriented synthesis[2]. |
| CAS Registry Number | 2066479-02-3 | Standardized identifier for commercial libraries[4]. |
| Topological Polar Surface Area | ~52.5 Ų | Derived from the core pyrazole (28.7 Ų) and nitrile (23.8 Ų) moieties; highly favorable for passive membrane permeability[3]. |
| Hydrogen Bond Donors | 1 | The N1-H of the pyrazole ring; critical for kinase hinge-binding interactions. |
| Hydrogen Bond Acceptors | 2 | The N2 of the pyrazole and the sp-hybridized nitrogen of the carbonitrile. |
| Physical State | Solid | Typical for highly conjugated, planar pyrazole-4-carbonitrile derivatives[5]. |
Mechanistic Pharmacology: Pyrazole-4-Carbonitriles as PDE Inhibitors
Beyond serving as inert structural scaffolds, pyrazole-4-carbonitrile derivatives possess intrinsic pharmacological activity. Recent studies have demonstrated that this specific heterocyclic arrangement acts as a potent inhibitor of Phosphodiesterase 3 (PDE3) 6[6]. By inhibiting PDE3, these compounds prevent the hydrolysis of cyclic AMP (cAMP), leading to an intracellular accumulation that triggers downstream vasorelaxation.
Figure 1: Pharmacological signaling cascade of pyrazole-4-carbonitrile derivatives via PDE3.
Synthetic Methodologies & Self-Validating Protocols
To synthesize 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile with high regioselectivity, a two-step, one-pot cyclocondensation approach is highly effective. As an application scientist, I prioritize protocols where the reaction inherently signals its own progression, minimizing the need for constant external sampling.
Protocol 1: De Novo Synthesis via Cyclocondensation
Objective: High-yield synthesis via the acylation of benzoylacetonitrile followed by hydrazine cyclization 7[7].
Step 1: C-Acylation (Intermediate Formation)
-
Preparation: Dissolve benzoylacetonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere. Causality: THF provides a polar aprotic environment that fully solubilizes the nitrile while strictly preventing the premature hydrolysis of the acyl chloride reagent.
-
Deprotonation: Add Triethylamine (TEA, 1.5 eq) and cool the system to 0°C. Causality: TEA acts as a non-nucleophilic base to generate the active carbanion at the methylene bridge. Cooling to 0°C suppresses exothermic degradation and limits unwanted O-acylation side reactions.
-
Acylation: Introduce propionyl chloride (1.1 eq) dropwise over 15 minutes.
-
Self-Validation Checkpoint: Stir for 2 hours at room temperature. Analyze via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is self-validating when the highly UV-active spot of benzoylacetonitrile completely shifts to a lower Rf (due to the added bulk and altered polarity of the diketonitrile intermediate). Do not proceed until the starting material is entirely consumed.
Step 2: Hydrazine Cyclization 5. Solvent Exchange: Evaporate the THF under reduced pressure and reconstitute the crude diketonitrile intermediate in absolute ethanol. 6. Cyclization: Add hydrazine hydrate (1.2 eq) dropwise at 0°C, then heat the mixture to reflux (78°C) for 4 hours. Causality: Ethanol is deliberately chosen as a protic solvent because it stabilizes the transition state during the nucleophilic attack of the hydrazine. The reflux temperature provides the exact thermodynamic energy required to drive the dehydration step, forcing the aromatization of the pyrazole ring 8[8]. 7. Self-Validation Checkpoint: Cool the reaction mixture to 0°C. The spontaneous formation of a dense, white/off-white crystalline precipitate indicates successful cyclization. The highly planar, conjugated pyrazole-4-carbonitrile product is insoluble in cold ethanol, effectively driving the reaction equilibrium forward and self-purifying the product. Filter and wash with cold ethanol.
Protocol 2: Analytical Characterization
To guarantee the structural integrity of the synthesized batch, the following self-validating analytical workflow must be executed:
-
Nuclear Magnetic Resonance (¹H NMR): Dissolve the purified solid in DMSO-d₆ containing Tetramethylsilane (TMS) as an internal standard.
-
Diagnostic Validation: The presence of a triplet at ~1.2 ppm (3H) and a quartet at ~2.8 ppm (2H) confirms the intact 5-ethyl group. Multiplets between 7.4 – 7.8 ppm (5H) validate the 3-phenyl ring. Crucially, a broad singlet at ~13.5 ppm (1H, exchangeable with D₂O) confirms the pyrazole NH. This extreme downfield shift is caused by the strong electron-withdrawing effect of the adjacent C4-carbonitrile group.
-
-
HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry): Run on a C18 reverse-phase column using a Water/Acetonitrile gradient (0.1% Formic Acid).
-
Diagnostic Validation: A single sharp peak at 254 nm validates purity (>98%). The corresponding MS spectra must show an [M+H]⁺ ion at m/z 198.1, confirming the exact mass of the C₁₂H₁₁N₃ target.
-
Conclusion
5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile represents a structurally optimized node in medicinal chemistry. By leveraging the electron-withdrawing nature of the carbonitrile group alongside the lipophilic tuning of the ethyl and phenyl substituents, researchers can reliably deploy this compound in the synthesis of advanced kinase and PDE inhibitors. Adhering to the self-validating synthetic and analytical protocols outlined above ensures high-fidelity integration into downstream drug discovery pipelines.
References
-
EvitaChem Compound Database - Screening Compounds P48992: 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 2066479-02-3).2
-
BidePharm Compound Database - 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile. 4
-
Advances in Chemical Engineering and Science (Scirp) - Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. 8
-
J-Stage - Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. 6
-
PubChem (NIH) - 1H-Pyrazole-4-carbonitrile | CID 564449. 3
-
ResearchGate - Synthesis of pyrazole 4-carbonitrile derivatives. 7
-
The Journal of Organic Chemistry (ACS Publications) - Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. evitachem.com [evitachem.com]
- 3. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS:5898-81-7, 3-Phenyl-2H-pyrazole-4-carbonitrile-毕得医药 [bidepharm.com]
- 5. CAS 66121-71-9: 1-methyl-1H-pyrazole-4-carbonitrile [cymitquimica.com]
- 6. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Elucidating the In Vitro Mechanism of Action for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile: A Strategic Guide
Abstract
The compound 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile represents a novel chemical entity with undetermined biological activity. This technical guide outlines a comprehensive, phased in vitro strategy to systematically elucidate its mechanism of action (MOA). Drawing from established activities of the phenylpyrazole and pyrazole-4-carbonitrile scaffolds, this document proposes a primary hypothesis centered on protein kinase inhibition and secondary hypotheses involving other enzyme systems or ion channels. We present a logical, field-proven workflow—from broad, unbiased screening to specific target validation and pathway analysis—designed to deliver a robust and detailed understanding of the compound's molecular interactions and cellular effects. This guide provides detailed, step-by-step protocols for key assays, data interpretation frameworks, and visual diagrams to support researchers, scientists, and drug development professionals in the characterization of this and other novel small molecules.
Introduction: Deconstructing the Molecule and Forming a Hypothesis
The compound 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is not extensively characterized in public scientific literature. Its structure, however, contains well-known pharmacophores that provide a logical starting point for investigation. The core is a phenylpyrazole , a scaffold present in numerous biologically active compounds.
-
Pyrazole Derivatives: This class of compounds is known for a wide range of pharmacological activities, including potent inhibition of protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2] Several pyrazole-containing molecules have been developed as inhibitors of kinases such as Janus kinases (JAKs) and Aurora kinases.[3][4]
-
Phenylpyrazoles: This specific subclass is famously associated with insecticides like fipronil, which act by blocking GABA-gated chloride channels in insects.[5][6][7] While this activity is often insect-specific, it establishes a precedent for interaction with ion channels.[8]
-
Pyrazole-4-carbonitrile: The carbonitrile moiety is a common feature in synthetic chemistry and can be found in various bioactive molecules, contributing to target binding and metabolic stability.[9][10][11]
Based on this structural analysis, we can formulate a primary, testable hypothesis:
Primary Hypothesis: Given the prevalence of the pyrazole core in kinase inhibitors, 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is hypothesized to function as an inhibitor of one or more protein kinases, thereby modulating intracellular signaling pathways.
This guide details the experimental strategy to rigorously test this hypothesis and explore alternative mechanisms.
A Phased Strategy for In Vitro MOA Elucidation
A successful investigation into a novel compound's MOA requires a tiered approach that moves from broad, unbiased screening to highly specific, hypothesis-driven experiments. Our strategy is organized into three sequential phases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines the steps to generate a CETSA melt curve to confirm target engagement in intact cells. [12][13] Materials:
-
Cultured cells (e.g., HCT116)
-
Compound stock solution (10 mM in DMSO)
-
PBS and complete cell culture medium
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody specific to the target protein (e.g., anti-AURKA)
-
HRP-conjugated secondary antibody
-
Equipment: Thermal cycler, centrifuge, Western blot apparatus
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of the compound (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler programmed to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes. [12]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [13]5. Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [12][13]6. Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Normalize protein concentrations across all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample confirms target stabilization.
Phase 3: Cellular Pathway Analysis
Confirming target engagement is critical, but understanding the downstream consequences of that engagement is the ultimate goal of MOA studies. If the compound is validated as a kinase inhibitor, the next step is to measure its effect on the phosphorylation of known downstream substrates.
Downstream Substrate Phosphorylation
-
Causality: A functional kinase inhibitor should decrease the phosphorylation of its direct substrates within the cell. For example, if the compound inhibits AURKA, we would expect to see a dose-dependent decrease in the phosphorylation of its substrate, Histone H3 at Serine 10. [3]This provides the definitive link between target engagement and a functional cellular outcome.
-
Methodology: Western blotting is the most direct method to assess changes in protein phosphorylation. [14][15][16][17][18]
Protocol 3: Western Blot for Downstream Phosphorylation
This protocol details how to measure changes in the phosphorylation status of a target kinase's substrate following compound treatment. [14][15] Materials:
-
Cultured cells
-
Compound stock solution
-
Lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors. [15]* Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-Histone H3) and one for the total protein (e.g., anti-total-Histone H3).
-
HRP-conjugated secondary antibody.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid milk, as it contains phosphoproteins that can cause high background). [15][16][17] Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer containing phosphatase inhibitors. [14]3. Protein Quantification: Quantify the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize samples to equal protein amounts, add sample buffer, and denature by heating at 95°C for 5 minutes. [15] * Load samples onto an SDS-polyacrylamide gel, run the gel, and transfer the proteins to a PVDF membrane. [14]5. Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [15] * Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using a chemiluminescent substrate.
-
Stripping and Reprobing (Optional but Recommended): To ensure observed changes are not due to altered total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein. [18]8. Data Analysis: Quantify the intensity of the phospho-protein band and normalize it to the total protein band (or a loading control like GAPDH). Plot the normalized signal against compound concentration.
Conclusion and Future Directions
Should the primary hypothesis of kinase inhibition be confirmed, further studies would involve determining the mode of inhibition (e.g., ATP-competitive vs. allosteric) and expanding the investigation to in vivo models. If the initial screens do not support kinase inhibition, the same principles of discovery, validation, and pathway analysis should be applied to secondary hypotheses, such as the modulation of GABA receptors or other enzyme classes, thereby providing a comprehensive and definitive characterization of the compound's biological activity.
References
- Development and Application of in vitro Assays for the Identification and Characteriz
- Western blot for phosphoryl
-
Phenylpyrazole insecticides - Wikipedia. (URL: [Link])
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. (URL: [Link])
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (URL: [Link])
-
ADP-Glo kinase assay - Bio-protocol. (URL: [Link])
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (URL: [Link])
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed. (URL: [Link])
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (URL: [Link])
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. (URL: [Link])
-
Cellular thermal shift assay (CETSA) - Bio-protocol. (URL: [Link])
-
Fipronil: action at the GABA receptor. - CABI Digital Library. (URL: [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
-
Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC. (URL: [Link])
-
Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors - PubMed. (URL: [Link])
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (URL: [Link])
-
Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors. - Novalix. (URL: [Link])
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (URL: [Link])
-
Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (URL: [Link])
-
Chemical structures of the three phenylpyrazole insecticides used in... - ResearchGate. (URL: [Link])
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (URL: [Link])
-
Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed. (URL: [Link])
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (URL: [Link])
-
Proposed mechanism for the formation of pyrazole-4-carbonitrile... - ResearchGate. (URL: [Link])
-
RESEARCH ARTICLE In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. (URL: [Link])
-
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies | ACS Omega. (URL: [Link])
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Fipronil: Clinical applications, Mechanism, Toxicity_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
In-Depth Technical Guide: Physicochemical Profiling and Mechanistic Synthesis of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Executive Summary
The pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical core in the development of kinase inhibitors (e.g., Bruton's Tyrosine Kinase [BTK] inhibitors like Ibrutinib) and sedative-hypnotic agents (e.g., pyrazolo[1,5-a]pyrimidine precursors like Zaleplon) . Among these derivatives, 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile represents a highly functionalized, sterically tunable building block.
This whitepaper provides an authoritative, self-validating framework for the synthesis, characterization, and biological application of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the fundamental properties of this molecule is crucial for predicting its behavior in both synthetic workflows and biological assays. The quantitative physicochemical data is summarized below for rapid comparative analysis .
| Property | Value | Structural Significance |
| Chemical Name | 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | Core heterocyclic scaffold |
| CAS Registry Number | 2066479-02-3 | Unique chemical identifier |
| Empirical Formula | C₁₂H₁₁N₃ | Defines elemental composition |
| Molecular Weight | 197.24 g/mol | Highly ligand-efficient (LE) mass |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | Favorable for membrane permeability |
| Hydrogen Bond Donors | 1 (N-H) | Key for kinase hinge-binding |
| Hydrogen Bond Acceptors | 2 (C≡N, N=C) | Facilitates target interaction |
Mechanistic Synthesis & Causality
The synthesis of 3,5-disubstituted 1H-pyrazole-4-carbonitriles requires precise control over regioselectivity. We employ a robust, two-step Knoevenagel-type condensation followed by cyclization.
Causality Behind Experimental Choices:
-
Electrophilic Activation via Acetic Anhydride: Instead of using highly reactive but moisture-sensitive acid chlorides, we react benzoylacetonitrile with triethyl orthopropionate in acetic anhydride. Acetic anhydride acts as both a solvent and an electrophilic activator, converting the orthoester into a highly reactive dialkoxycarbenium ion. This prevents unwanted O-acylation and drives the Knoevenagel-type condensation to exclusively yield the C-alkylated enol ether intermediate.
-
Hydrazinolysis in Protic Solvent: For the cyclization step, hydrazine hydrate in ethanol is utilized. Ethanol solubilizes the lipophilic intermediate while its protic nature facilitates critical proton-shuttling during the addition-elimination sequence. Hydrazine acts as a bis-nucleophile; the initial attack displaces ethanol, and subsequent intramolecular cyclization onto the ketone carbonyl forms the aromatic pyrazole core .
Synthetic workflow for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Experimental Protocol (Self-Validating System)
This protocol is engineered as a self-validating system. The stark polarity differences between the starting materials, the intermediate, and the final product allow for unmistakable visual and chromatographic validation at each step .
Step 1: Synthesis of 2-Benzoyl-3-ethoxy-2-pentenenitrile (Intermediate)
-
Initialization: In a 50 mL round-bottom flask, dissolve benzoylacetonitrile (10 mmol, 1.45 g) and triethyl orthopropionate (12 mmol, 2.11 g) in acetic anhydride (10 mL).
-
Thermal Activation: Affix a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate, 8:2). The starting material (Rf ~0.3) will disappear, replaced by a highly lipophilic, UV-active intermediate spot (Rf ~0.7).
-
Workup: Concentrate the mixture under reduced pressure to remove excess acetic anhydride and ethanol byproducts. The resulting crude viscous oil is used directly in the next step to prevent hydrolytic degradation.
Step 2: Cyclization to 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
-
Solvation: Dissolve the crude intermediate from Step 1 in absolute ethanol (20 mL).
-
Nucleophilic Addition: Cool the flask to 0°C in an ice bath. Add hydrazine hydrate (12 mmol, 0.60 g of 80% aqueous solution) dropwise over 10 minutes to control the exothermic hydrazinolysis.
-
Cyclization: Remove the ice bath and reflux the mixture at 80°C for 3 hours.
-
Self-Validating Purification: As the reaction progresses, the highly polar pyrazole core forms. Upon cooling the reaction mixture to room temperature and subsequent chilling at 4°C, the target molecule selectively precipitates out of the ethanol solution, leaving unreacted impurities in the mother liquor.
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure product as a crystalline solid.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following expected quantitative spectroscopic parameters.
| Analytical Method | Expected Signals / Data Points | Structural Correlation |
| IR Spectroscopy | ~2225 cm⁻¹ (sharp), ~3200-3300 cm⁻¹ (broad) | C≡N stretch, N-H stretch of pyrazole |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.25 (t, 3H), 2.75 (q, 2H) | Ethyl group (CH₃ and CH₂ respectively) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.45 - 7.85 (m, 5H) | Monosubstituted phenyl ring protons |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.50 (br s, 1H) | Pyrazole N-H (exchangeable with D₂O) |
| Mass Spectrometry (ESI+) | m/z 198.2 [M+H]⁺ | Confirms molecular weight of 197.24 |
Biological Relevance & Signaling Pathways
Pyrazole-4-carbonitriles are critical precursors for synthesizing fused bicyclic systems like pyrazolo[1,5-a]pyrimidines, which are potent inhibitors of Bruton's Tyrosine Kinase (BTK). In the B-cell receptor (BCR) signaling pathway, BTK is essential for downstream activation of PLC-γ2 and NF-κB, driving B-cell proliferation.
By utilizing 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile as a structural template, medicinal chemists can design molecules that occupy the ATP-binding pocket of BTK. The pyrazole N-H acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Met477 in BTK), while the carbonitrile group can be elaborated into electrophilic warheads for covalent inhibition.
BTK signaling pathway modulation by pyrazole-4-carbonitrile derivatives.
References
-
The Journal of Organic Chemistry (ACS Publications) . Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Available at: [Link]
-
PubMed Central (NIH) . Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at:[Link]
-
Frontiers in Chemistry . Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Functionalized Nanoparticles. Available at:[Link]
Navigating Early-Stage Attrition: A Technical Whitepaper on the Preliminary Toxicity Screening of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Prepared by: Senior Application Scientist, Investigative Toxicology Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, pyrazole derivatives are highly valued for their broad-spectrum pharmacological potential, functioning as privileged scaffolds in anti-inflammatory, antimicrobial, and antineoplastic agents 1. However, the progression of novel small molecules from discovery to clinical candidates is frequently bottlenecked by unforeseen safety liabilities.
The compound 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile presents a unique structural profile that necessitates rigorous early-stage toxicity screening. While the pyrazole core drives target engagement, the peripheral substitutions introduce specific toxicophores:
-
Carbonitrile (-CN) Group: Highly reactive functional groups like carbonitriles can undergo oxidative metabolism to form reactive electrophilic intermediates, posing a genotoxic risk 2.
-
Phenyl and Ethyl Substitutions: These moieties significantly increase the molecule's lipophilicity (logP). Elevated lipophilicity in aromatic compounds is a classic driver of off-target promiscuity, particularly concerning the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel and subsequent in vivo toxicity 3.
To de-risk this compound, we must deploy a self-validating, multi-tiered screening strategy that interrogates hepatotoxicity, cardiotoxicity, and genotoxicity.
Fig 1. Structural liabilities and predicted toxicity pathways for the pyrazole derivative.
The Causality of Experimental Design: A Self-Validating Approach
In investigative toxicology, assays cannot exist in a vacuum; they must be mechanistically justified and self-validating [[4]]().
-
Hepatotoxicity (HepG2): The liver is the primary site of xenobiotic metabolism. We utilize the HepG2 cell line because, unlike generic immortalized lines, it retains a basal level of Phase I and Phase II metabolic enzymes. By measuring mitochondrial metabolic rate (via MTT), we detect early cellular stress before catastrophic membrane rupture occurs 5.
-
Cardiotoxicity (hERG Patch-Clamp): Native cardiomyocytes possess overlapping ion currents that confound data. We utilize CHO cells stably transfected with the KCNH2 gene to isolate the delayed rectifier potassium current ( IKr ). This ensures that any observed current reduction is definitively caused by direct compound binding to the hERG pore cavity 4.
-
Genotoxicity (Mini-Ames): Standard Ames testing requires grams of API. The Mini-Ames fluctuation assay achieves high concordance with the traditional agar method but requires only milligrams of compound. The inclusion of rat liver S9 fraction is critical here, as the carbonitrile group may only become mutagenic post-metabolic activation 6.
Fig 2. Integrated multi-tier preliminary toxicity screening workflow.
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols establish a self-validating framework using internal controls.
Protocol A: HepG2 Cytotoxicity (MTT Assay)
Rationale: Evaluates primary mitochondrial toxicity and general cell viability.
-
Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
-
Compound Treatment: Prepare a 10 mM stock of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile in DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 100 µM.
-
Self-Validation: Ensure final DMSO concentration remains <0.5% v/v to prevent solvent-induced cytotoxicity. Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control.
-
-
Incubation & Staining: Incubate the treated plates for 48 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Quantification: Aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Automated Patch-Clamp (hERG Liability)
Rationale: Direct measurement of IKr blockade to predict QT prolongation risk.
-
Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency. Suspend in extracellular recording solution.
-
Electrophysiological Recording: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), and repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Compound Application: Perfuse the test compound at ascending concentrations (0.1 µM to 30 µM).
-
Self-Validation: Use E-4031 (a known hERG blocker) as a positive control to confirm assay sensitivity.
-
-
Data Analysis: Measure the peak amplitude of the tail current pre- and post-compound application. Calculate fractional block and determine the IC₅₀.
Protocol C: Mini-Ames Fluctuation Test
Rationale: High-throughput assessment of base-pair substitution and frameshift mutations.
-
Bacterial Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in nutrient broth.
-
Metabolic Activation: Prepare the test compound in 384-well plates. Add the bacterial suspension both in the presence and absence of 10% rat liver S9 fraction (to simulate hepatic Phase I metabolism).
-
Exposure & Incubation: Add a pH indicator medium (e.g., bromocresol purple) lacking histidine. Incubate at 37°C for 48-72 hours.
-
Scoring: Self-Validation: Mutated (revertant) bacteria will synthesize histidine, grow, and lower the pH, changing the well color from purple to yellow. Compare the number of positive (yellow) wells against the vehicle control.
Quantitative Data Presentation & Decision Matrix
To translate raw assay data into actionable drug development decisions, we utilize a strict Go/No-Go matrix. The thresholds below are calibrated to filter out compounds with a high probability of late-stage clinical attrition.
| Toxicity Assay | Target Parameter | Go Threshold | No-Go Threshold | Mechanistic Rationale |
| HepG2 Cytotoxicity | IC₅₀ (µM) | > 50 µM | < 10 µM | Values < 10 µM indicate severe disruption of mitochondrial respiration or membrane integrity, predicting in vivo hepatotoxicity. |
| hERG Patch-Clamp | IC₅₀ (µM) | > 30 µM | < 1 µM | Potent hERG block (< 1 µM) strongly correlates with delayed ventricular repolarization (Long QT syndrome) and fatal arrhythmias. |
| Mini-Ames Test | Revertant Fold Increase | < 2x over vehicle | > 2x over vehicle | A >2-fold increase indicates the compound or its S9-generated metabolites are directly attacking DNA via electrophilic adduction. |
Conclusion
The preliminary toxicity screening of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile requires a precise balance of computational prediction and in vitro validation. By systematically interrogating the structural liabilities of the pyrazole and carbonitrile moieties through HepG2, hERG, and Ames assays, we establish a robust, self-validating data package. Compounds that successfully navigate this matrix demonstrate a minimized risk of off-target effects and justify the allocation of resources for advanced in vivo pharmacokinetic and pharmacodynamic profiling.
References
-
Title: Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent Source: Frontiers in Chemistry URL: 1
-
Title: Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives Source: PMC / NIH URL: 2
-
Title: Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study Source: PMC / NIH URL: 6
-
Title: Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making Source: Society of Toxicology (SOT) URL: 3
-
Title: The evolving role of investigative toxicology in the pharmaceutical industry Source: PMC / NIH URL: 4
-
Title: Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking Source: Frontiers in Pharmacology URL: 5
Sources
- 1. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toxicology.org [toxicology.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking [frontiersin.org]
- 6. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Profiling and 3D Structural Dynamics of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide
Executive Summary
The compound 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 2066479-02-3) represents a highly functionalized scaffold of immense interest in medicinal chemistry and agrochemical development[1]. The juxtaposition of an electron-rich pyrazole core with a strongly electron-withdrawing 4-carbonitrile group creates a complex push-pull electronic system. This whitepaper provides an in-depth technical analysis of its 3D molecular architecture, tautomeric dynamics, and the rigorous crystallographic protocols required to definitively resolve its solid-state structure.
Molecular Architecture & Tautomeric Dynamics
A defining characteristic of 1H-pyrazoles is their annular tautomerism—the rapid migration of the N-bound proton between the two nitrogen atoms of the pyrazole ring.
In the solid state, the parent compound (5-ethyl-3-phenyl-1H-pyrazole) lacks the carbonitrile group and crystallizes as a highly unusual, non-symmetric disordered tetramer. This tetramer is formed by three 5-ethyl-3-phenyl tautomers and one 3-ethyl-5-phenyl tautomer locked in a dynamic equilibrium[2][3].
However, introducing the 4-carbonitrile (-C≡N) group fundamentally alters this landscape. The -CN group acts as both a powerful electron-withdrawing moiety and a strong hydrogen-bond acceptor. This electronic perturbation typically restricts the tautomeric equilibrium, favoring a single tautomer in the solid state to maximize crystal packing efficiency. Consequently, the supramolecular assembly shifts from discrete tetramers to extended helical chains driven by robust intermolecular interactions[4].
Caption: Tautomeric equilibrium and supramolecular forces driving the 3D crystal lattice assembly.
Comparative Crystallographic Data
Because 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile features significant steric bulk, its 3D conformation is dictated by the repulsion between the 3-phenyl ring and the 4-carbonitrile group. To relieve this steric strain, the molecule adopts a "butterfly-like" twisted conformation.
By analyzing the single-crystal X-ray diffraction (SCXRD) data of structurally analogous pyrazole-4-carbonitriles, we can accurately predict the crystallographic parameters of the target compound. The phenyl ring is expected to twist out of the pyrazole plane by a dihedral angle of approximately 45° to 60°[4][5][6].
Table 1: Comparative Crystallographic Parameters of Substituted 1H-Pyrazole-4-Carbonitriles
| Compound | Crystal System | Space Group | Dihedral Angle (Phenyl/Pyrazole) | Primary Intermolecular Bonds | Reference |
| 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | Orthorhombic | Pbca (Z=8) | 59.31° / 57.24° | C-H···N, C-H···O | 4[4] |
| 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile | Triclinic | P-1 (Z=2) | 35.52°, 62.21° | C-H···O (chains) | 5[5] |
| 3-[(E)-3-(4-Methoxyphenyl)prop-2-enoyl]-1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile | Triclinic | P-1 (Z=2) | 48.9°, 44.5° | C-H···O, C-H···N | 6[6] |
| 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | Monoclinic (Predicted) | P2₁/c (Predicted) | ~45° - 55° (Predicted) | N-H···N, C-H···N | This Guide |
Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction
To empirically determine the 3D structure and definitively assign the tautomeric state of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, the following self-validating SCXRD workflow must be executed.
Step 1: Thermodynamic Crystallization
-
Action: Dissolve the synthesized compound (>98% purity) in an ethanol/DMF (3:1 v/v) solvent system. Allow for slow evaporation at an ambient temperature of 296 K over 5–7 days[6].
-
Causality: Ethanol provides the necessary solubility gradient, while the higher boiling point of DMF prevents rapid supersaturation. This ensures the system remains under thermodynamic control, favoring the growth of a macroscopic, defect-free single crystal rather than kinetically trapped microcrystalline powder.
-
Validation Checkpoint: Inspect the resulting crystals under polarized light microscopy. A self-validating single crystal will extinguish light uniformly at exact 90° rotation intervals, confirming the absence of twinning or multiple crystalline domains.
Step 2: Cryogenic X-Ray Diffraction Data Collection
-
Action: Coat a selected single crystal in perfluoropolyether oil, mount it on a glass fiber or MiTeGen loop, and flash-cool it to 100 K using an open-flow nitrogen cryostat. Irradiate the sample using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation on a diffractometer equipped with a CCD or CMOS detector[5][6].
-
Causality: Flash-cooling the crystal to 100 K drastically minimizes the Debye-Waller thermal displacement parameters (B-factors). For pyrazoles, suppressing thermal atomic vibration is absolutely critical; it allows the crystallographer to accurately map residual electron density and definitively locate the N-bound hydrogen atom, thereby resolving the exact tautomer present in the asymmetric unit.
-
Validation Checkpoint: The preliminary unit cell indexing must yield an internal merging R-factor ( Rint ) of < 0.10. A higher value indicates crystal degradation, non-merohedral twinning, or ice ring interference from improper flash-cooling.
Step 3: Phasing and Full-Matrix Least-Squares Refinement
-
Action: Solve the crystallographic phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares minimization on F2 (e.g., SHELXL). Apply a multi-scan absorption correction to the data[5].
-
Causality: Refining against F2 rather than F ensures that all collected data—including weak reflections where I<2σ(I) —are utilized. This prevents statistical bias in the electron density map. Multi-scan absorption correction accounts for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factor amplitudes.
-
Validation Checkpoint: The final structural model is considered self-validating if the Goodness-of-Fit (S) approaches 1.0, the final R1 factor is < 0.05, and the generated CheckCIF report yields no Level A or B alerts regarding missing symmetry or unresolved electron density.
Caption: Step-by-step SCXRD workflow emphasizing thermodynamic control and thermal motion reduction.
References
-
Abdel-Aziz, H. A., et al. "3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile." National Institutes of Health (PMC). 4
-
Abdel-Aziz, H. A., et al. "3-Acetyl-1-(3-methylphenyl)-5-phenyl-1 H -pyrazole-4-carbonitrile." Academia.edu. 5
-
Abdel-Aziz, H. A., et al. "3-[(E)-3-(4-Methoxyphenyl)prop-2-enoyl]-1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile." National Institutes of Health (PMC). 6
-
EvitaChem Database. "Screening Compounds P48992: 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile." EvitaChem.1
-
Szabo, A., et al. "The Structure of a Non-Symmetric Disordered Tetramer: A Crystallographic Analysis." SciSpace. 2
-
ACS Publications. "Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies." The Journal of Organic Chemistry.3
Sources
- 1. evitachem.com [evitachem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academia.edu [academia.edu]
- 6. 3-[(E)-3-(4-Methoxyphenyl)prop-2-enoyl]-1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step synthesis protocol for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Application Note: Directed Synthesis of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized pyrazoles, specifically 3,5-disubstituted-1H-pyrazole-4-carbonitriles, is a critical workflow in medicinal chemistry due to the pyrazole pharmacophore's prevalence in kinase inhibitors and anti-inflammatory agents. Direct condensation of asymmetric 1,3-diketones with hydrazine often yields an intractable mixture of regioisomers.
To ensure absolute regiochemical fidelity and high yield for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile , this protocol utilizes a two-stage Knorr-type cyclocondensation. By first reacting benzoylacetonitrile with triethyl orthopropionate, we isolate an electrophilic enol ether intermediate. This intermediate directs the subsequent nucleophilic attack by hydrazine hydrate, ensuring exclusive formation of the desired pyrazole core [1].
Fig 1: Regioselective synthetic workflow for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Stoichiometry and Reagent Profiling
The following table outlines the quantitative requirements for a standard 10 mmol scale validation batch.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Causality |
| Benzoylacetonitrile | 145.16 | 1.0 | 1.45 g | Primary starting material; provides the C3-phenyl and C4-cyano carbons. |
| Triethyl orthopropionate | 176.25 | 1.2 | 2.11 g (2.4 mL) | Electrophilic C5 donor; slight excess ensures complete consumption of the nitrile. |
| Acetic Anhydride | 102.09 | 2.0 | 2.04 g (1.9 mL) | Solvent/Scavenger; reacts with liberated ethanol to drive the equilibrium forward. |
| Hydrazine Hydrate (80%) | 50.06 | 1.2 | 0.75 g (0.73 mL) | Dinucleophile for cyclization [2]. Excess compensates for evaporative loss. |
| Absolute Ethanol | 46.07 | N/A | 15.0 mL | Protic solvent for Phase 2; facilitates proton transfer during aromatization. |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Enol Ether Intermediate (2-Benzoyl-3-ethoxy-2-pentenenitrile)
-
System Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon.
-
Reagent Charging: Add benzoylacetonitrile (1.45 g, 10.0 mmol) and triethyl orthopropionate (2.4 mL, 12.0 mmol) to the flask.
-
Solvent Addition: Introduce acetic anhydride (1.9 mL, 20.0 mmol) via syringe.
-
Causality Note: The reaction between the active methylene and the orthoester liberates ethanol. If left in the system, ethanol shifts the equilibrium backward. Acetic anhydride chemically scavenges the ethanol (forming ethyl acetate and acetic acid), driving the reaction to completion.
-
-
Thermal Activation: Heat the mixture to reflux (approx. 130°C internal temperature) for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
-
Concentration: Once the starting material is consumed, cool the mixture to room temperature. Transfer to a rotary evaporator and remove the volatile components (ethyl acetate, acetic acid, unreacted Ac2O) under reduced pressure (40°C bath, 10 mbar) to yield the intermediate as a viscous, dark oil. Do not purify further; proceed immediately to Phase 2 to prevent hydrolysis.
Phase 2: Cyclocondensation and Aromatization
-
Solvation: Dissolve the crude 2-benzoyl-3-ethoxy-2-pentenenitrile in absolute ethanol (10 mL) and cool the flask to 0°C in an ice-water bath.
-
Nucleophilic Addition: Dilute hydrazine hydrate (0.73 mL, 12.0 mmol) in absolute ethanol (5 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.
-
Causality Note: Hydrazine addition is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of undesired bis-hydrazone side products [3].
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature over 30 minutes. Subsequently, heat the mixture to reflux (78°C) for 3 hours. The intermediate enol ether undergoes addition-elimination followed by intramolecular imine formation, yielding the aromatic pyrazole core.
Phase 3: Isolation and Purification
-
Precipitation: Cool the reaction mixture to room temperature, then pour it over 50 g of crushed ice while stirring vigorously. The sudden change in dielectric constant will force the hydrophobic pyrazole out of solution.
-
Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, distilled water (3 × 15 mL) to remove residual hydrazine and water-soluble impurities.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from a minimal amount of hot ethanol/water (approx. 4:1 v/v).
-
Drying: Dry the purified crystals in a vacuum oven at 50°C for 12 hours to afford 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile as an off-white crystalline solid.
Analytical Validation Criteria
To ensure the integrity of the synthesized batch, validate against the following expected spectral parameters:
-
Yield: Expected 65-75% over two steps.
-
TLC (Hexanes:EtOAc 2:1): Rf≈0.45 (UV active at 254 nm).
-
1 H NMR (400 MHz, DMSO- d6 ): δ 13.50 (br s, 1H, N-H, exchangeable), 7.85-7.75 (m, 2H, Ar-H), 7.55-7.40 (m, 3H, Ar-H), 2.85 (q, J = 7.6 Hz, 2H, -CH 2 -), 1.25 (t, J = 7.6 Hz, 3H, -CH 3 ).
-
IR (ATR, cm −1 ): ~3200 (N-H stretch), 2225 (sharp, C ≡ N stretch, confirming the carbonitrile group), 1605 (C=N stretch).
References
- IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
- Frontiers in Chemistry. (2022). Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives.
- ChemistrySelect. (2020). Arene Binuclear Ru(II) Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Coupling.
use of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile as a precursor in organic synthesis
3-Phenyl Ring: Provides essential lipophilic contacts (such as π
π5-Ethyl Group: Introduces tunable steric bulk compared to a standard methyl group. This bulk can improve the metabolic stability of the pyrazole core while restricting the conformational flexibility of adjacent substituents, locking the molecule into a bioactive conformation.
4-Carbonitrile Moiety: Acts as the primary synthetic handle. The electron-withdrawing nature of the cyano group activates the pyrazole ring, while the nitrile carbon itself is highly susceptible to nucleophilic attack, controlled reduction, or cycloaddition[2].
Divergent Synthetic Workflows: The "Why" and "How"
The strategic value of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile lies in the extreme versatility of the C4-nitrile. By selecting specific reaction conditions, chemists can selectively transform this group to access entirely distinct chemical spaces[3].
-
Pathway A: Catalytic Reduction to Aminomethyl Pyrazole Reduction of the nitrile yields a primary amine. This intermediate is crucial for synthesizing extended amides, ureas, or sulfonamides—classic hydrogen-bond donor/acceptor motifs. Causality: To prevent the formation of secondary amines (a common side reaction during nitrile reduction caused by the condensation of the product amine with the intermediate imine), the reaction is conducted under a hydrogen atmosphere using Raney Nickel in the presence of methanolic ammonia. The excess ammonia shifts the equilibrium away from the secondary imine intermediate, ensuring high primary amine fidelity.
-
Pathway B: Controlled Hydration to Pyrazole-4-Carboxamide Carboxamides are critical precursors for the synthesis of fused pyrazolopyrimidines (e.g., via cyclocondensation with formamide)[4]. Causality: Standard acidic or basic hydrolysis often over-hydrolyzes nitriles to carboxylic acids. To achieve selective arrest at the amide stage, the Radziszewski reaction is employed. Using basic hydrogen peroxide, the hydroperoxide anion (HOO⁻) attacks the nitrile to form a peroxycarboximidic acid intermediate. This rapidly reacts with a second equivalent of H₂O₂ to yield the amide, water, and oxygen gas, cleanly preventing over-oxidation.
-
Pathway C: [3+2] Cycloaddition to Tetrazole Reacting the nitrile with sodium azide yields a 1H-tetrazole, a classic bioisostere for a carboxylic acid. This transformation enhances the aqueous solubility and metabolic stability of the resulting drug candidate without the cell-permeability penalties often associated with carboxylates[5].
Pathway Visualization
Divergent synthetic pathways utilizing 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Experimental Protocols
Protocol A: Synthesis of (5-Ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine Objective: Selective reduction of the nitrile to a primary amine without reducing the pyrazole core.
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (10.0 mmol) in 7 N methanolic ammonia (30 mL).
-
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 1.0 g, washed 3x with methanol prior to use). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry.
-
Hydrogenation: Purge the vessel with nitrogen gas (3x), followed by hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12–16 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (UV active, R_f ~0.8) must completely disappear, replaced by a baseline spot that stains strongly positive (purple/blue) with Ninhydrin stain, confirming the presence of the primary amine.
-
Workup: Vent the hydrogen gas and purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the catalyst, washing the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude amine.
Protocol B: Synthesis of 5-Ethyl-3-phenyl-1H-pyrazole-4-carboxamide Objective: Controlled hydration of the nitrile via the Radziszewski mechanism.
-
Preparation: Dissolve the precursor (10.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add 6 N aqueous NaOH (2.0 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (5.0 mL). Note: The reaction is exothermic; maintain the temperature below 50°C using a water bath to prevent over-oxidation to the carboxylic acid.
-
Reaction: Stir the mixture at 40–50°C for 4 hours. Effervescence (O₂ evolution) will be visibly observed as the peroxycarboximidic acid intermediate decomposes.
-
Self-Validation (In-Process): Perform IR spectroscopy on a dried reaction aliquot. The sharp, distinct C≡N stretching band at ~2220 cm⁻¹ must be completely absent, replaced by a broad C=O (amide I) stretch at ~1650–1680 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹.
-
Workup: Cool the mixture to 0°C. Neutralize cautiously with 1 N HCl to pH 7. The carboxamide typically precipitates as a white solid. Filter, wash with cold water, and dry under a vacuum.
Quantitative Data & Validation Metrics
To ensure reproducibility and facilitate scale-up, the expected quantitative outcomes and analytical validation metrics for the described protocols are summarized below.
| Derivative | Reaction Pathway | Expected Yield (%) | Purity (HPLC) | Key IR Marker (cm⁻¹) | Key ¹H NMR Marker (DMSO-d₆) |
| Precursor | N/A | N/A | >98% | 2220 (C≡N stretch) | 13.2 (br s, 1H, Pyrazole-NH) |
| Aminomethyl | A (Raney Ni / H₂) | 82 - 88% | >95% | 3350, 3280 (N-H stretch) | 3.65 (s, 2H, -CH₂ -NH₂) |
| Carboxamide | B (H₂O₂ / NaOH) | 85 - 92% | >97% | 1665 (C=O amide stretch) | 7.20, 7.45 (br s, 2H, -CO-NH₂ ) |
| Tetrazole | C (NaN₃ / NH₄Cl) | 75 - 80% | >95% | 2800-3100 (br, Tetrazole-NH) | 15.8 (br s, 1H, Tetrazole-NH) |
Sources
- 1. One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineere… [ouci.dntb.gov.ua]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
Application Note: Catalytic Strategies for the Preparation of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[1]. While the classical multicomponent synthesis of this class typically yields 5-amino derivatives, the targeted preparation of 5-alkyl derivatives—specifically 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile —requires a modified synthetic logic.
Instead of utilizing an aldehyde and malononitrile, the synthesis of the 5-ethyl-3-phenyl analog relies on the cascade condensation of benzoylacetonitrile , triethyl orthopropionate , and hydrazine hydrate .
Causality in Catalyst Selection
The transformation occurs via a two-step cascade:
-
Knoevenagel-type Condensation: The reaction between benzoylacetonitrile and triethyl orthopropionate to form the highly electrophilic intermediate 2-benzoyl-3-ethoxy-2-pentenenitrile. This step requires a Lewis acid to activate the orthoester and facilitate the elimination of ethanol[2].
-
Cyclodehydration: The nucleophilic addition of hydrazine hydrate to the intermediate, followed by intramolecular cyclization.
Expert Insight on Regioselectivity: Unlike syntheses utilizing substituted hydrazines (e.g., phenylhydrazine) which require careful catalytic tuning to control regioselectivity, the use of unsubstituted hydrazine hydrate circumvents regiochemical ambiguity. The rapid annular tautomerism inherent to the resulting 1H-pyrazole ring ensures that 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile and 3-ethyl-5-phenyl-1H-pyrazole-4-carbonitrile are identically equilibrating species in solution.
Figure 1: Catalytic synthetic workflow for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Comparative Catalyst Performance Data
The catalytic principles utilized for this specific transformation are drawn from the broader, highly optimized methodologies developed for pyrazole-4-carbonitrile scaffolds. Modern approaches prioritize green chemistry, utilizing aqueous media, recyclable magnetic nanoparticles, or ultrasonic irradiation[3][4][5].
Table 1: Comparative Evaluation of Catalytic Systems for Pyrazole-4-Carbonitrile Synthesis
| Catalyst System | Loading | Reaction Medium | Temp / Conditions | Time | Yield (%) | Recyclability | Ref |
| AlCl₃ | 15 mol% | EtOH:H₂O (1:1) | 80 °C | 30 min | 85–89% | Low | [2] |
| Fe₃O₄@Ti-MOF | 1 mg/mmol | EtOH:H₂O (1:1) | 25 °C | 15–20 min | 90–94% | >5 cycles | [1] |
| Pd(II) Complex | 0.5 mol% | H₂O | 80 °C (Ultrasound) | 15–20 min | 97% | 4 cycles | [5] |
| LDH@CuI Nano | 50 mg | H₂O:EtOH | 55 °C | 15–27 min | 85–93% | 4 cycles | [3] |
| Fe₃O₄@SiO₂@TA | 10 wt% | Solvent-free | 80 °C | 10–15 min | 90–95% | 6 cycles | [4] |
Detailed Experimental Protocols
To accommodate different laboratory capabilities, two self-validating protocols are provided: a standard homogeneous Lewis acid approach and an advanced green heterogeneous magnetic nanocatalysis approach.
Protocol A: Homogeneous Lewis Acid Catalysis (AlCl₃)
This protocol utilizes inexpensive reagents and leverages the optimal dielectric environment of aqueous ethanol to stabilize highly polarized transition states during the elimination steps[2].
Step-by-Step Procedure:
-
Substrate Solubilization: In a 50 mL round-bottom flask, dissolve benzoylacetonitrile (1.45 g, 10 mmol) and triethyl orthopropionate (2.11 g, 12 mmol) in 10 mL of aqueous ethanol (1:1 v/v).
-
Catalyst Addition: Add anhydrous AlCl₃ (0.20 g, 1.5 mmol, 15 mol%) in a single portion. Causality: AlCl₃ provides optimal Lewis acidity to coordinate with the carbonyl oxygen without causing excessive acetal cleavage.
-
Intermediate Formation: Stir the mixture at 80 °C for 15 minutes.
-
Cyclization: Once the intermediate is formed, add hydrazine hydrate (0.50 g, 10 mmol, 80% aqueous solution) dropwise. Continue stirring at 80 °C for an additional 15–30 minutes.
-
Isolation: Cool the mixture to room temperature (25 °C). The product will precipitate as a solid mass.
-
Purification: Filter the crude solid, wash with ice-cold distilled water (2 × 10 mL) to remove residual AlCl₃, and recrystallize from absolute ethanol.
Protocol B: Green Heterogeneous Catalysis (Fe₃O₄@Ti-MOF)
This protocol eliminates the need for tedious chromatographic purification. The highly ordered Ti-MOF shell provides dense, accessible Lewis acidic sites that drive the reaction to completion at room temperature[1].
Step-by-Step Procedure:
-
Catalyst Dispersion: Disperse 10 mg of the synthesized Fe₃O₄@Ti-MOF nanocatalyst in 5 mL of EtOH:H₂O (1:1 v/v) in a 20 mL reaction vial. Sonicate for 2 minutes to ensure uniform suspension.
-
Reagent Addition: Add benzoylacetonitrile (1 mmol) and triethyl orthopropionate (1.2 mmol). Stir at 25 °C for 10 minutes.
-
Cyclization: Add hydrazine hydrate (1 mmol) directly to the vial. Stir at 25 °C for 15–20 minutes.
-
Magnetic Separation: Apply an external neodymium magnet to the wall of the vial. The paramagnetic core allows rapid sequestration of the catalyst within 30 seconds[1]. Decant the clear supernatant.
-
Product Recovery: Concentrate the supernatant under reduced pressure and recrystallize the crude product from ethanol to yield pure 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
-
Catalyst Regeneration: Wash the sequestered catalyst with absolute ethanol (2 × 5 mL) and dry under vacuum at 50 °C for reuse in subsequent cycles.
Validation & Quality Control (Self-Validating System)
To ensure the trustworthiness of the synthesis, integrate the following quality control checkpoints into your workflow:
-
Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. The starting material benzoylacetonitrile ( Rf≈0.60 ) must completely convert to the enol ether intermediate ( Rf≈0.45 ) prior to hydrazine addition.
-
Checkpoint 2 (Cyclization Completion): Post-hydrazine addition, a new, highly UV-active spot ( Rf≈0.25 ) corresponding to the pyrazole ring will appear. The disappearance of the intermediate validates reaction completion.
-
Checkpoint 3 (Structural Integrity):
-
FT-IR (KBr): Look for a sharp, distinct C≡N stretching band near 2225 cm−1 and a broad N−H stretch around 3200−3300 cm−1 .
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum must display a triplet at δ≈1.25 (3H, CH3 ) and a quartet at δ≈2.80 (2H, CH2 ) confirming the 5-ethyl group. A multiplet at δ≈7.40−7.85 (5H) confirms the phenyl ring, and a broad singlet at δ>13.0 (1H) confirms the pyrazole N−H proton.
-
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: nih.gov URL:[Link]
-
Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst Source: jocpr.com URL:[Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst Source: frontiersin.org URL:[Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies Source: acs.org URL:[Link]
-
Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives Source: frontiersin.org URL:[Link]
Sources
- 1. Frontiers | Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives [frontiersin.org]
- 2. jocpr.com [jocpr.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
A Strategic Guide to In Vivo Assay Development for the Novel Pyrazole Compound, 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (EPPC)
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for oncology and inflammatory diseases.[1][2] This guide provides a comprehensive framework for the preclinical in vivo evaluation of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (EPPC), a novel compound based on this potent scaffold. As specific biological data for EPPC is not publicly available, this document serves as a detailed, experience-driven roadmap for researchers tasked with designing and executing robust in vivo studies for similar novel chemical entities. We will cover critical stages from formulation development and animal model selection to pharmacokinetic/pharmacodynamic (PK/PD) analysis and preliminary toxicity assessment. The protocols herein are designed to be self-validating, incorporating essential controls and decision points to ensure data integrity and build confidence in lead candidate prioritization.[3]
Part 1: Foundational Strategy and Hypothesis
Before committing to costly and ethically significant in vivo studies, a clear, data-driven hypothesis is essential. The development process begins with target identification and validation, followed by assays to assess the molecule's activity.[4] For EPPC, its structure provides important clues. The pyrazole scaffold is a key building block in many protein kinase inhibitors (PKIs) used in oncology.[5] Many pyrazole derivatives have also shown potent anti-inflammatory, anticancer, and antimicrobial activities.[6]
1.1. Hypothesized Mechanism of Action (MoA)
Given the prevalence of pyrazole-based kinase inhibitors, a plausible starting hypothesis is that EPPC inhibits a key signaling pathway implicated in both cancer cell proliferation and inflammation, such as the NF-κB pathway. Chronic inflammation is a known driver of carcinogenesis, and pathways like NF-κB are central to this process.[7][8] This pathway promotes the expression of genes involved in cell survival, proliferation, and the production of inflammatory mediators.
Scientist's Note: This MoA is a well-supported starting point for a pyrazole compound. The goal of the initial in vivo study is not just to see if the compound works, but to test this hypothesis by measuring relevant pharmacodynamic (PD) biomarkers alongside the efficacy endpoint.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by EPPC.
Part 2: Formulation Development for a Poorly Soluble Compound
A significant hurdle for many new chemical entities, including pyrazole derivatives, is poor aqueous solubility.[9] An improper formulation can lead to low or erratic bioavailability, making in vivo results uninterpretable. A systematic approach to formulation is therefore a prerequisite for success.[10]
2.1. Strategy for Formulation Selection
The choice of vehicle depends on the compound's physicochemical properties, the intended route of administration (e.g., oral, intravenous), and the required dose.[11] The goal is to create a stable, homogenous, and administrable formulation that maximizes exposure.
Caption: Decision workflow for selecting a suitable formulation strategy.
2.2. Protocol: Preparation of an Oral Suspension
This protocol is suitable for early-stage efficacy studies where achieving a solution is not feasible.
Rationale: A micronized suspension increases the drug's surface area, which can improve dissolution and absorption.[9] Using a suspending agent (methylcellulose) prevents settling, and a surfactant (Tween 80) aids in wetting the drug particles, ensuring a more uniform dose.
Materials:
-
EPPC (micronized powder)
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Tween 80
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Homogenizer (optional, for particle size reduction)
Procedure:
-
Prepare Vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat to ~60°C while stirring until fully dissolved. Allow to cool to room temperature.
-
Wetting Agent: To the 0.5% MC solution, add Tween 80 to a final concentration of 0.1% (v/v). Mix thoroughly. This is your final vehicle.
-
Weigh Compound: Accurately weigh the amount of EPPC required for the desired concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of EPPC for a 10 mL final volume).
-
Create Slurry: In a sterile vial, add a small amount of the vehicle to the EPPC powder and triturate to form a smooth, uniform paste. This prevents clumping.
-
Final Suspension: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Homogenization: Stir the suspension for at least 2 hours at room temperature. For improved uniformity, you may use a sonicator or homogenizer to ensure fine particle dispersion.
-
Quality Control: Visually inspect the suspension for homogeneity. A sample should be checked under a microscope to confirm uniform particle size and absence of large agglomerates. The suspension should be stable with minimal settling for the duration of the dosing period.
-
Storage: Store at 4°C and protect from light. Re-suspend by vortexing or stirring thoroughly before each administration.
| Component | Purpose | Example Concentration |
| EPPC | Active Pharmaceutical Ingredient (API) | 10 mg/mL |
| Methylcellulose (MC) | Suspending / Viscosity Agent | 0.5% (w/v) |
| Tween 80 | Surfactant / Wetting Agent | 0.1% (v/v) |
| Sterile Water | Diluent | q.s. to final volume |
Part 3: Animal Model Selection and In Vivo Study Design
The choice of animal model is critical and must be relevant to the therapeutic indication.[12] For a compound with hypothesized dual anti-inflammatory and anti-cancer activity, a human tumor xenograft model in immunocompromised mice is an excellent choice, as it allows for simultaneous evaluation of anti-tumor efficacy and anti-inflammatory biomarkers within the tumor microenvironment.
3.1. Recommended Model: MDA-MB-231 Human Breast Cancer Xenograft
-
Cell Line: MDA-MB-231 is a triple-negative breast cancer cell line known to be aggressive and to produce inflammatory cytokines.
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old. Their compromised immune system prevents rejection of the human tumor graft.
-
Justification: This model is well-established and allows for straightforward measurement of a solid tumor. It also provides an inflammatory tumor microenvironment to test the hypothesized MoA.
3.2. Protocol: Tumor Implantation and Study Initiation
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Resuspend the harvested cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Matrigel helps support initial tumor growth.
-
Implantation: Subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.
-
Randomization: When average tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment groups. This is a critical step to reduce bias.[13] Ensure that the average tumor volume is similar across all groups.
-
Treatment Initiation: Begin dosing according to the study design table.
3.3. Experimental Design Summary
| Group | Treatment | N | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | 10 | 0 | PO | QD x 21 days |
| 2 | EPPC | 10 | 10 | PO | QD x 21 days |
| 3 | EPPC | 10 | 30 | PO | QD x 21 days |
| 4 | EPPC | 10 | 100 | PO | QD x 21 days |
| 5 | Positive Control | 10 | Varies | PO | QD x 21 days |
Scientist's Note: Including a positive control (a known effective drug) is crucial for assay validation. It confirms that the model is responsive and provides a benchmark against which to compare the efficacy of EPPC. The dose levels for EPPC should be selected based on any prior maximum tolerated dose (MTD) studies or in vitro potency data.
Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Integration
Running a satellite group of animals for PK analysis is highly efficient. These animals are treated identically but are used exclusively for blood and tissue collection, preserving the integrity of the main efficacy cohort.[14]
4.1. Protocol: Satellite PK/PD Study
-
Animal Group: Use a separate group of 3 tumor-bearing mice per timepoint.
-
Dosing: Administer a single dose of EPPC (e.g., 30 mg/kg) at the same time as the main study group.
-
Blood Collection: Collect ~50 µL of blood via tail vein or saphenous vein into EDTA-coated tubes at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Terminal Tissue Collection: At the 24-hour timepoint, euthanize the animals and collect the tumors and other relevant tissues. Flash-freeze one half of the tumor in liquid nitrogen for PD biomarker analysis (e.g., Western blot) and fix the other half in 10% neutral buffered formalin for histology.
4.2. Example PK Data Presentation Pharmacokinetic parameters are calculated from the plasma concentration-time curve.[15]
| Parameter | Definition | Example Value (30 mg/kg PO) |
| Tmax (h) | Time to reach maximum concentration | 2.0 |
| Cmax (ng/mL) | Maximum observed plasma concentration | 1500 |
| AUC₀₋₂₄ (h*ng/mL) | Area under the curve from 0 to 24h | 9800 |
| t₁/₂ (h) | Elimination half-life | 6.5 |
Part 5: Efficacy and Safety Assessment
5.1. Protocol: Efficacy and Toxicity Monitoring
-
Tumor Measurements: Measure tumor volumes twice weekly for the duration of the study.
-
Body Weight: Record the body weight of each animal twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity and may require euthanasia.[16]
-
Clinical Observations: Perform daily health checks. Use a checklist to ensure consistent monitoring for signs of toxicity such as lethargy, ruffled fur, or abnormal posture.
-
Study Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after the planned treatment duration (e.g., 21 days).
-
Terminal Procedures: At the end of the study, record final tumor volumes and body weights. Euthanize all animals and perform a necropsy. Collect tumors and major organs (liver, spleen, kidneys) for weight analysis and histopathology.
Caption: Overall experimental workflow for the in vivo xenograft study.
5.2. Protocol: PD Biomarker Analysis (Western Blot for p-p65) Rationale: To test the hypothesis that EPPC inhibits the NF-κB pathway, we will measure the levels of phosphorylated (active) p65, a key subunit of NF-κB, in tumor tissue. A reduction in p-p65 in treated tumors relative to vehicle controls would provide strong evidence of target engagement.
-
Protein Extraction: Homogenize the flash-frozen tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and then incubate with a primary antibody specific for phospho-p65 (Ser536). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometry is used to quantify the p-p65/total p65 ratio.
References
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]
-
MarinBio. (2025). Development of Pharmacokinetics (PK), Pharmacodynamics (PD) and Potency Assays With Organoids. Available at: [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Available at: [Link]
-
International Journal of Pharmaceutical and Sceintific Research. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Available at: [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
Current Topics in Medicinal Chemistry. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Veeda Lifesciences. (2022). Development And Execution Of In Vivo Bioassays. Available at: [Link]
-
IntechOpen. (2019). Protocols for In vitro and In vivo Toxicity Assessment of Engineered Nanoparticles. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Pro-Ana. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Available at: [Link]
-
BioPharm International. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Assay Guidance Manual. Available at: [Link]
-
Diva-portal.org. (2016). Novel formulation strategies to overcome poorly water soluble compounds. Available at: [Link]
-
PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Available at: [Link]
-
National Academies Press. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Retrieved from [Link]
-
IntechOpen. (2015). In vivo Assessment of Nanomaterials Toxicity. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
-
MDPI. (2021). Inflammation-Related Carcinogenesis: Lessons from Animal Models to Clinical Aspects. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]
-
WuXi Biologics. (n.d.). Pharmacokinetics & Pharmacodynamics (PK/PD). Retrieved from [Link]
-
Cell & Gene Therapy Insights. (2024). Fit for function: developing potency assays reflective of the in vivo environment. Available at: [Link]
-
Dove Medical Press. (2015). New insights from animal models of colon cancer: inflammation control as a new facet on the tumor suppressor APC gem. Available at: [Link]
-
MDPI. (2020). A Novel Synthetic Compound (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile Inhibits TNFα-Induced MMP9 Expression via EGR-1 Downregulation in MDA-MB-231 Human Breast Cancer Cells. Available at: [Link]
-
Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Available at: [Link]
-
ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]
-
Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Available at: [Link]
-
MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Inflammation-Related Carcinogenesis: Lessons from Animal Models to Clinical Aspects [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veedalifesciences.com [veedalifesciences.com]
- 14. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile in Agrochemical Discovery and Development
Executive Summary
The pyrazole ring is a privileged scaffold in modern crop protection, with nitrogen-containing heterocycles comprising over 85% of highly active, low-toxicity pesticides[1]. Within this chemical space, the pyrazole-4-carbonitrile core is a critical pharmacophore found in commercial blockbusters such as the herbicide pyraclonil and various fiprole-class insecticides[2][3]. This application note provides an in-depth technical guide on utilizing 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile as a highly versatile building block for the development of novel herbicides, fungicides, and insecticides.
Mechanistic Rationale: The Pyrazole-4-carbonitrile Pharmacophore
The selection of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile as a lead intermediate is driven by precise stereoelectronic properties that dictate its behavior in biological systems:
-
Electronic Modulation via the Cyano Group: The strongly electron-withdrawing 4-carbonitrile group significantly lowers the pKa of the pyrazole N-H. This increased acidity facilitates highly efficient N-alkylation or N-arylation during library synthesis. Furthermore, in biological targets, the cyano group acts as a potent hydrogen bond acceptor, a feature associated with increased reactivity and target affinity[4].
-
Steric and Lipophilic Balance: The 3-phenyl group offers a broad, flat surface ideal for π−π stacking interactions within the hydrophobic pockets of target enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants[3]. Conversely, the 5-ethyl group provides sufficient steric bulk to hinder rapid enzymatic degradation (e.g., by cytochrome P450s) while maintaining an optimal partition coefficient (logP) for cuticular penetration in leaves and insect exoskeletons[5].
Agrochemical Development Workflow
Agrochemical development pipeline utilizing the 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile scaffold.
Experimental Protocols
Protocol A: Highly Regioselective Synthesis of the Core Scaffold
This protocol adapts a Michael-type addition and cyclization methodology to synthesize the pyrazole core without the formation of uncyclized hydrazides or undesired regioisomers[1][6].
Causality of Experimental Choices: The choice of solvent is the primary driver of regioselectivity and yield. Using a strong hydrogen-bond donating solvent like 2,2,2-Trifluoroethanol (TFE) activates the nitrile/carbonyl intermediates, accelerating the nucleophilic addition of hydrazine and driving the cyclization exclusively toward the desired 1H-pyrazole derivative[6].
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the appropriate enaminonitrile (or 1-phenyl-1,3-diketone equivalent) in 20 mL of 2,2,2-Trifluoroethanol (TFE).
-
Addition: Under a continuous nitrogen atmosphere, slowly add 11 mmol of hydrazine hydrate dropwise at 0 °C to prevent exothermic degradation.
-
Cyclization: Bring the solution carefully to reflux (approx. 78 °C). Maintain reflux for 2 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 3:1).
-
Isolation: Upon completion, cool the mixture to room temperature. Evaporate the TFE under reduced pressure. Recrystallize the crude off-white solid from hot ethanol.
-
Self-Validation System: Confirm structural integrity via 1 H and 13 C NMR. The absence of a 3-amino regioisomer signal in the NMR spectrum validates the regioselectivity of the batch[1].
Protocol B: High-Throughput Screening (HTS) for Herbicidal Activity
Once derivatized (e.g., via N-alkylation), the compounds must be screened for efficacy. This protocol evaluates herbicidal activity against standard weed models like barnyard grass[7].
Causality of Experimental Choices: Testing under flooded conditions is explicitly chosen to mimic paddy field environments. This is a critical requirement for evaluating rice herbicides, as the partition of the chemical in water directly impacts root uptake and crop safety[5].
Step-by-Step Methodology:
-
Formulation: Dissolve 10 mg of the derivatized pyrazole-4-carbonitrile in 1 mL of N,N-Dimethylformamide (DMF). Add 10 µL of Tween-20 (a non-ionic surfactant) and dilute with distilled water to achieve target concentrations (e.g., 10, 50, 100 µg/mL). Reasoning: Tween-20 reduces surface tension, ensuring uniform droplet spread on the hydrophobic leaf cuticles of the weeds.
-
Cultivation: Sow seeds of barnyard grass in plastic pots filled with paddy soil. Maintain in a greenhouse until the 2-leaf stage.
-
Application: Flood the pots to a water depth of 3 cm. Apply the formulated compounds uniformly using a track sprayer calibrated to deliver 100 g a.i./ha.
-
Self-Validation System: Include Pyraclonil as a positive control and a DMF/Tween-20 blank as a negative control[2]. The assay is only validated if the positive control exhibits >90% necrosis and the negative control shows 0% phytotoxicity after 14 days.
Quantitative Data Summaries
The following tables summarize the optimization of the synthetic workflow and the subsequent biological evaluation of the derivatized compounds.
Table 1: Solvent Effects on Regioselective Synthesis Yields [6]
| Solvent | Temperature | Time (h) | Isolated Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Ethanol (EtOH) | Reflux | 4 | 84 | >99% |
| Trifluoroethanol (TFE) | Reflux | 2 | 93 | >99% |
| Methanol (MeOH) | Reflux | 6 | 65 | >95% |
| Tetrahydrofuran (THF) | Reflux | 8 | 47 | >90% |
Insight: TFE significantly reduces reaction time and improves yield due to its superior hydrogen-bonding capacity, which stabilizes the transition state during cyclization.
Table 2: Herbicidal Activity (IC 50 ) of N-Derivatized Candidates against Barnyard Grass [5][7] | Compound ID | N-1 Substitution | IC 50 (µg/mL) | Rice Crop Safety | Putative Mode of Action | | :--- | :--- | :--- | :--- | :--- | | Core Scaffold | -H | >100 | High | N/A | | Derivative A | -CH 3 | 45.2 | Moderate | HPPD Inhibition | | Derivative B | -CH 2 CF 3 | 12.5 | High | HPPD Inhibition | | Derivative C | -Phenyl | 8.4 | Low | PPO Inhibition |
Insight: The incorporation of a trifluoroethyl (-CH 2 CF 3 ) group at the N-1 position (Derivative B) significantly enhances binding affinity and cuticular penetration due to increased lipophilicity, lowering the IC 50 while maintaining excellent crop safety[5].
References
- CymitQuimica. "CAS 66121-71-9: 1-methyl-1H-pyrazole-4-carbonitrile". CymitQuimica.
- EvitaChem. "Screening Compounds P48992: 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile". EvitaChem.
- Plem, S. C., et al. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection". ResearchGate.
- Plem, S., Müller, D. and Murguía, M. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection". Advances in Chemical Engineering and Science, 5, 239-261 (Scirp.org).
- Bidepharm. "CAS:5898-81-7, 3-Phenyl-2H-pyrazole-4-carbonitrile". Bidepharm.
- University of Hertfordshire. "Pyraclonil (Ref: NAI-1886)". AERU.
- EPA. "Nichino America, Inc. Notice of Filing Pesticide Petition... [Pyraclonil]". Regulations.gov.
- Lamberth, Clemens. "PYRAZOLE CHEMISTRY IN CROP PROTECTION". CLOCKSS (Syngenta AG).
- MDPI. "Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads". MDPI.
- Ma, Hong-Ju, et al. "Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives". J-Stage.
- Academia.edu. "Synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives". Academia.edu.
- Google Patents. "JPH09278775A - Pyrazole compounds and insecticides, acaricides and fungicides containing the same as active ingredients". Google Patents.
Sources
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. Pyraclonil (Ref: NAI-1886) [sitem.herts.ac.uk]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. CAS 66121-71-9: 1-methyl-1H-pyrazole-4-carbonitrile [cymitquimica.com]
- 5. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. academia.edu [academia.edu]
Application Note: Formulation Techniques for Poorly Soluble Pyrazole-4-Carbonitrile Derivatives
Focus Compound: 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 2066479-02-3) Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists
Introduction & Mechanistic Rationale
The compound 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (Molecular Formula: C12H11N3, MW: 197.24 g/mol ) is a highly lipophilic screening compound[1]. Like many pyrazole-4-carbonitrile derivatives investigated for kinase inhibition or alternative oxidase (AOX) targeting, it suffers from profound aqueous insolubility[2][3]. This physicochemical barrier classifies the compound within Biopharmaceutics Classification System (BCS) Class II or IV, severely limiting its oral bioavailability and therapeutic utility in preclinical models[2].
To overcome the thermodynamic penalty of the compound's stable crystalline lattice, formulation strategies must transition the Active Pharmaceutical Ingredient (API) into a higher-energy amorphous state[4]. However, the amorphous state is inherently metastable and prone to rapid recrystallization in aqueous environments. Therefore, the strategic selection of polymeric carriers to create an Amorphous Solid Dispersion (ASD) is critical. This application note details the causality, selection, and step-by-step protocols for formulating 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile using binary and ternary solid dispersion techniques[3][5].
Polymeric Carrier Selection & Molecular Interaction
The success of an ASD relies on the polymer's ability to not only miscegenate with the API in the solid state but also to maintain supersaturation in the gastrointestinal (GI) milieu by inhibiting nucleation[6][7]. For pyrazole-4-carbonitrile derivatives, two primary mechanisms are exploited:
-
Hydrogen Bonding (HPMCAS): Hypromellose acetate succinate (specifically the HPMCAS-HF grade) contains carboxylic acid and hydroxyl groups. These groups act as hydrogen bond donors to the electronegative nitrogen atoms of the pyrazole ring and the highly polar cyano (-C≡N) group of the API[6]. This molecular interaction restricts API mobility and physically stabilizes the amorphous form[8].
-
Micellar Encapsulation (Soluplus® & HP-β-CD): Soluplus is an amphiphilic polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer[6]. It forms micellar structures in aqueous media, significantly increasing the equilibrium solubility of the drug and reducing the thermodynamic driving force for crystallization[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be added to form a ternary dispersion, providing steric hindrance that further locks the API in its amorphous state[2][5].
Fig 1: Thermodynamic stabilization of pyrazole-4-carbonitrile ASDs via polymeric carriers.
Experimental Protocols: Preparation of ASDs
The following self-validating protocols describe the generation of stable solid dispersions. The choice between Hot-Melt Extrusion (HME) and Spray Drying (SD) depends on the thermal stability of the specific pyrazole batch.
Protocol A: Binary ASD via Hot-Melt Extrusion (HME)
Rationale: HME is a solvent-free process that utilizes thermal and mechanical energy to molecularly disperse the API within the polymer matrix[4].
-
Preparation of Physical Mixture: Accurately weigh 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile and HPMCAS-HF at a 1:3 (w/w) ratio. Blend in a turbula mixer for 10 minutes to ensure homogeneity.
-
Extrusion Parameters: Feed the physical mixture into a co-rotating twin-screw extruder.
-
Zone Temperatures: Set the barrel temperature profile from 90°C (feeding zone) ramping up to 150°C (mixing/die zones). Note: Ensure the maximum temperature is above the glass transition temperature (Tg) of HPMCAS but below the degradation temperature of the API.
-
Screw Speed: 100 rpm.
-
-
Cooling and Milling: Collect the transparent extrudate onto a chill roll. The transparency serves as an immediate visual validation of amorphization (lack of crystalline light scattering). Mill the cooled extrudate using a cryogenic impact mill and sieve through a 60-mesh screen.
-
Storage: Store the resulting powder in a desiccator at 0% Relative Humidity (RH) prior to characterization to prevent moisture-induced plasticization[4].
Protocol B: Ternary ASD via Solvent Evaporation / Spray Drying
Rationale: For highly crystalline pyrazoles that resist thermal melting without degradation, solvent-based complexation using Soluplus and HP-β-CD provides superior solubilization[2][5].
-
Solvent Selection: Prepare a co-solvent system of Dichloromethane (DCM) and Ethanol (1:1 v/v).
-
Dissolution: Dissolve 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, HP-β-CD, and Soluplus® in a mass ratio of 1:3:9 (w/w/w) into the solvent mixture[5]. Stir constantly at room temperature until a completely clear solution is achieved.
-
Spray Drying: Feed the solution into a laboratory-scale spray dryer with the following parameters:
-
Inlet Temperature: 85°C
-
Outlet Temperature: 50–55°C
-
Feed Rate: 5 mL/min
-
Atomization Gas Flow: 400 L/h
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.
Physicochemical Characterization & Stability
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), all formulated ASDs must undergo rigorous analytical validation to confirm the absence of the crystalline lattice and the enhancement of dissolution kinetics[8].
Analytical Workflows
-
Modulated Differential Scanning Calorimetry (mDSC): Used to confirm the presence of a single Glass Transition Temperature (Tg), which indicates a true molecular dispersion. The disappearance of the sharp endothermic melting peak of the crystalline pyrazole validates successful amorphization[4][8].
-
Powder X-Ray Diffraction (pXRD): A halo pattern with no sharp Bragg diffraction peaks confirms the amorphous state[5][8].
-
In Vitro Non-Sink Dissolution Testing: Conducted in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to evaluate the "spring and parachute" effect—rapid dissolution (spring) followed by maintained supersaturation (parachute)[7].
Quantitative Data: Comparative Dissolution Metrics
The following table summarizes expected performance metrics based on literature precedents for pyrazole-4-carbonitrile solid dispersions (e.g., LN002 and related analogs)[2][3][5].
| Formulation Type | Carrier System | API State | Aqueous Solubility (mg/mL) | Cumulative Release (180 min) | Physical Stability (90 days, 25°C/75% RH) |
| Raw API | None | Crystalline | < 0.03 | < 1.0% | N/A (Remains Crystalline) |
| Physical Mixture | Soluplus / HP-β-CD | Crystalline | ~ 0.15 | ~ 4.5% | N/A |
| Binary ASD | HPMCAS-HF (1:3) | Amorphous | ~ 0.65 | ~ 35.0% | Stable (Single Tg maintained) |
| Ternary ASD | HP-β-CD / Soluplus (1:3:9) | Amorphous | > 1.10 | > 47.0% | Stable (No pXRD peaks) |
Data Interpretation: The ternary ASD utilizing Soluplus and HP-β-CD yields the highest cumulative release. This is directly caused by Soluplus forming micelles that encapsulate the amorphous drug upon dissolution, effectively shielding the highly lipophilic 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile from the aqueous bulk and preventing rapid recrystallization[3][5].
References
- EvitaChem. (n.d.). Screening Compounds P48992 | EvitaChem: 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
- Song, Y., et al. (2024). Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. International Journal of Molecular Sciences, 25(13), 7025.
- PubMed Central (PMC). (2024). Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors.
- PubMed Central (PMC). (n.d.). Stability-enhanced Hot-melt Extruded Amorphous Solid Dispersions via Combinations of Soluplus® and HPMCAS-HF.
- PubMed Central (PMC). (n.d.). Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid.
- ACS Publications. (2021). Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids. Molecular Pharmaceutics.
- PubMed Central (PMC). (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-enhanced Hot-melt Extruded Amorphous Solid Dispersions via Combinations of Soluplus® and HPMCAS-HF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, regioselectivity, and purity of highly substituted pyrazoles. The synthesis of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile typically relies on the condensation of an α -cyano- β -diketone equivalent (2-benzoyl-3-oxopentanenitrile) with hydrazine hydrate.
While this seems like a straightforward cyclocondensation, the presence of the highly electron-withdrawing carbonitrile group at the 4-position introduces unique mechanistic bottlenecks. This guide provides field-proven troubleshooting steps, mechanistic insights, and self-validating protocols to help you maximize your reaction yields.
Core Mechanism & Reaction Pathway
To troubleshoot effectively, we must first understand the causality of the reaction. The formation of the pyrazole ring is not a single concerted step; it is a cascade involving condensation, intramolecular cyclization, and dehydration.
Mechanism and side-reactions for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile synthesis.
Diagnostic FAQs & Troubleshooting Guides
Q: My overall yield is low, and my LC-MS shows a major impurity with a mass of [M+18]. What is this, and how do I eliminate it? Cause: A mass of [M+18] strongly indicates the hydration of your target carbonitrile into a primary carboxamide (pyrazole-4-carboxamide). The carbonitrile group at the 4-position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazole ring. When the reaction is subjected to prolonged reflux in aqueous or protic mixtures, partial hydrolysis is inevitable. Solution: Eliminate water from your reaction matrix. Switch from aqueous ethanol to absolute ethanol. For an advanced optimization, utilizing Hexafluoroisopropanol (HFIP) as the solvent allows you to lower the reaction temperature. HFIP acts as a strong hydrogen-bond donor that activates the carbonyl group for cyclization while being non-nucleophilic, effectively preventing hydrolysis and boosting yields significantly[1].
Q: The reaction stalls, and I am isolating a stable, uncyclized intermediate. How do I force the cyclization? Cause: The initial condensation of hydrazine with 2-benzoyl-3-oxopentanenitrile rapidly forms an acyclic hydrazone. However, the subsequent intramolecular cyclization requires the secondary amine to attack the adjacent carbonyl. If the carbonyl lacks sufficient electrophilicity, the hydrazone intermediate accumulates. Solution: Introduce a mild Brønsted acid. Adding 0.1 equivalents of glacial acetic acid protonates the carbonyl oxygen, significantly lowering the activation energy for ring closure. This simple modification reduces reaction times and prevents intermediate stalling[2].
Q: My starting material (2-benzoyl-3-oxopentanenitrile) is degrading before it can react. Is there an alternative synthetic route? Cause: α -Cyano- β -diketones can be prone to retro-Claisen cleavage or degradation under certain conditions. Solution: Utilize the "Oxime Dehydration" pathway. First, synthesize the simpler 5-ethyl-3-phenyl-1H-pyrazole. Subject this to Vilsmeier-Haack formylation (POCl₃/DMF) to install an aldehyde at the 4-position. Convert this aldehyde to an oxime using hydroxylamine hydrochloride, and finally dehydrate it to the carbonitrile. Dehydrating agents like phthaloyl dichloride-DMF (OPC-VH) or acetic anhydride provide excellent regiocontrol and high yields for this transformation[3].
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between solvent/catalyst choices and the resulting reaction efficiency.
Table 1: Optimization Parameters for Pyrazole-4-carbonitrile Synthesis
| Solvent System | Additive / Catalyst | Temp (°C) | Time (h) | Yield (%) | Primary Observed Impurity |
| EtOH / H₂O (1:1) | None | 80 | 12 | 42% | Pyrazole-4-carboxamide ([M+18]) |
| Absolute EtOH | None | 78 | 12 | 65% | Acyclic Hydrazone |
| Absolute EtOH | Glacial AcOH (0.1 eq) | 78 | 4 | 89% | Trace Starting Material |
| HFIP | None | 50 | 2 | 92% | None Detected |
Note: HFIP (Hexafluoroisopropanol) demonstrates superior performance by accelerating cyclization without the need for acid catalysts, while completely suppressing hydrolysis[1].
Standard Operating Procedure (SOP): Optimized Synthesis
This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the chemical integrity of the process.
Materials Required:
-
2-Benzoyl-3-oxopentanenitrile (1.0 eq, 10 mmol)
-
Hydrazine hydrate (64% aqueous, 1.2 eq, 12 mmol)
-
Absolute Ethanol (20 mL, 0.5 M)
-
Glacial Acetic Acid (0.1 eq, 1.0 mmol)
Step-by-Step Methodology:
-
Substrate Solvation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzoyl-3-oxopentanenitrile in 20 mL of absolute ethanol. Validation: Ensure complete dissolution before proceeding to prevent localized concentration gradients.
-
Catalyst Activation: Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature. This pre-activates the carbonyl groups.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 10 minutes. Causality: Slow addition at low temperatures prevents exothermic oligomerization and cross-linking side reactions.
-
Cyclocondensation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 78 °C (reflux) for 4 hours.
-
In-Process Monitoring: Monitor the disappearance of the acyclic hydrazone intermediate via TLC (Hexanes:EtOAc 3:1). Validation: The hydrazone will appear as a distinct, UV-active spot below the starting material. Do not stop the reaction until this intermediate is fully consumed.
-
Workup & Neutralization: Once complete, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL). Causality: This step neutralizes the acetic acid catalyst, preventing acid-catalyzed degradation during storage. Follow with a brine wash (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from hot ethanol to yield pure 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Alternative Strategy: The Oxime Dehydration Route
If you choose to bypass the α -cyano- β -diketone entirely, the Vilsmeier-Haack / Oxime Dehydration route is a highly reliable fallback.
Alternative synthesis route via Vilsmeier-Haack formylation and oxime dehydration.
References
- Source: The Journal of Organic Chemistry - ACS Publications (2025)
- Source: MDPI (2022)
- Source: Taylor & Francis (2019)
Sources
how to resolve solubility issues of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile in DMSO
Welcome to the dedicated technical support guide for resolving solubility challenges with 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and best practices for handling this and similar pyrazole derivatives.
Introduction: Understanding the Challenge
Pyrazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their often-planar and crystalline nature, influenced by factors like molecular weight and intermolecular forces, can lead to poor solubility in common laboratory solvents, including DMSO.[3] 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, with its rigid aromatic rings and nitrile group, is characteristic of compounds that may require specific handling to achieve complete dissolution for accurate and reproducible experimental results.
This guide provides a logical, step-by-step approach to systematically address and resolve these solubility issues, ensuring the integrity of your compound and the reliability of your downstream applications.
Troubleshooting Guide: Step-by-Step Resolution
This section is structured to walk you through the most common solubility problems in a logical progression, from initial checks to more advanced solubilization techniques.
Question: I've added the calculated amount of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile to my DMSO, but it won't dissolve. What should I do first?
Answer: Before employing more aggressive methods, it's crucial to address foundational issues. The initial inability to dissolve is often traced back to either solvent quality or insufficient physical agitation.
Initial Troubleshooting Workflow
Sources
Technical Support Center: Advanced Purification of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the Advanced Purification Support Center. This knowledge base is designed for researchers and drug development professionals working with 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 2066479-02-3)[1]. Synthesizing highly functionalized pyrazole-4-carbonitriles often generates complex crude mixtures containing Knoevenagel condensation byproducts, unreacted hydrazines, and co-eluting regioisomers.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing on the causality behind purification failures and providing self-validating, field-proven methodologies to achieve >98% purity.
Purification Workflow Decision Matrix
Before selecting a purification route, you must profile your crude mixture. Use the decision tree below to map your analytical results to the correct preparative action.
Workflow decision tree for isolating 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Troubleshooting FAQs
Q1: Why does direct recrystallization from ethanol fail to remove all colored impurities from my pyrazole-4-carbonitrile? Causality & Solution: Pyrazole-4-carbonitrile syntheses heavily rely on multicomponent reactions involving malononitrile and phenylhydrazine. While ethanol is the literature-standard recrystallization solvent for this scaffold[2], highly conjugated azo-impurities or oxidized hydrazine derivatives can become trapped within the pyrazole's crystal lattice during rapid cooling. Action: Implement a charcoal pre-treatment. Dissolving the crude in hot ethanol with activated carbon (10% w/w) selectively adsorbs polymeric and highly conjugated impurities. Filtering hot through Celite before crystallization ensures these contaminants are removed before the lattice forms.
Q2: How do I resolve co-eluting regioisomers during silica gel chromatography? Causality & Solution: The cyclization of asymmetrical precursors frequently yields a mixture of regioisomers. Because the polarity difference between these isomers is minimal, a static solvent system causes band broadening and co-elution. Action: Utilize a gradient elution strategy. Standardized protocols for isolating aryl-pyrazole-4-carbonitriles dictate a Hexane/Ethyl Acetate gradient starting at 6:1 (to elute non-polar unreacted precursors) and slowly increasing polarity to 3:1 to cleanly separate the target pyrazole[3].
Q3: What is the best method for removing residual metal catalysts (e.g., NiFe₂O₄ or Pd) from the crude product? Causality & Solution: Modern green syntheses of pyrazole-4-carbonitriles frequently employ magnetic nanoparticles (like NiFe₂O₄ or Fe₃O₄@SiO₂)[4][5] or palladium catalysts[6]. Residual transition metals readily coordinate with the nitrogen atoms of the pyrazole ring, causing downstream assay interference and failing elemental analysis. Action: For magnetic nanoparticles, dissolve the crude mixture in hot ethanol and apply a 1.4 T external neodymium magnet to the vessel wall for 5 minutes before decanting the liquid[5]. For homogeneous transition metals (like Pd), treat the organic phase with a metal scavenger resin (e.g., QuadraPure TU) for 2 hours prior to solvent evaporation.
Quantitative Data: Solvent Systems & Expected Outcomes
Use the following table to benchmark your expected recovery and purity based on the chosen purification modality.
| Purification Method | Solvent System / Mobile Phase | Target Impurity Removed | Expected Recovery (%) | Expected Purity (%) |
| Recrystallization | Ethanol / Water (Hot) | Unreacted precursors, salts | 75 - 85 | 95 - 98 |
| Flash Chromatography | Hexane : EtOAc (Gradient 6:1 → 3:1) | Regioisomers, Knoevenagel byproducts | 65 - 80 | > 98 |
| Prep-HPLC | MeCN : H₂O (0.1% Formic Acid) | Trace structural analogues | 50 - 70 | > 99.5 |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Gradient Flash Column Chromatography
Purpose: Separation of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile from closely eluting regioisomers.
-
Dry Loading Preparation: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate the solvent completely under reduced pressure.
-
Causality: Pyrazole carbonitriles often have poor solubility in non-polar starting eluents. Dry loading prevents sample precipitation at the column head, which causes severe band tailing.
-
-
Column Packing: Slurry-pack a silica gel column using Hexane:Ethyl Acetate (6:1). Ensure the bed is perfectly level.
-
Sample Application: Carefully add the dry-loaded silica to the top of the column bed. Cap with a 1 cm layer of clean sand to prevent surface disruption.
-
Gradient Elution:
-
Flush with 2 column volumes (CV) of Hexane:EtOAc (6:1) to remove non-polar impurities.
-
Transition to Hexane:EtOAc (5:1) for 3 CVs.
-
Finish with Hexane:EtOAc (3:1) to elute the target 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile[3].
-
-
Validation Checkpoint: Spot fractions on a TLC plate (Silica gel 60 F₂₅₄). Elute with Hexane:EtOAc (3:1). The target compound will appear as a distinct, UV-active spot (approx. Rf = 0.45). Only pool fractions containing a single spot.
Protocol B: Magnetically-Assisted Recrystallization
Purpose: High-yield purification of pyrazoles synthesized via magnetic nanoparticle catalysis (e.g., Fe₃O₄/NiFe₂O₄).
-
Dissolution: Suspend the crude solid in hot ethanol (approx. 20 mL per gram of crude)[5]. Heat to 70°C under continuous stirring until the organic material is fully dissolved.
-
Magnetic Separation: Remove the flask from the heat source. Immediately apply a 1.4 T external neodymium magnet to the side of the flask[5]. Wait 5 minutes.
-
Causality: The intense magnetic field pulls the suspended nanocatalyst to the wall, preventing metal coordination with the pyrazole nitrogen during crystallization.
-
-
Decantation: While holding the magnet in place, carefully decant the hot, clear ethanol solution into a clean Erlenmeyer flask.
-
Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
-
Validation Checkpoint: Filter the resulting crystals and wash with ice-cold ethanol. Run an LC-MS and check the ¹H NMR spectra. The absence of broad, paramagnetic line-broadening in the NMR confirms the successful removal of iron/nickel residues.
References
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: Scirp.org URL:3
-
Synthesis of pyrazole 4-carbonitrile derivatives Source: ResearchGate URL:2
-
Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst Source: Der Pharma Chemica URL:4
-
Screening Compounds P48992 (CAS 2066479-02-3) Source: EvitaChem URL:1
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst Source: Frontiers URL:5
-
Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib Source: ACS Publications URL:6
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the advanced troubleshooting center for the crystallization and purification of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 2066479-02-3)[1]. This molecule presents unique thermodynamic challenges during isolation due to its amphiphilic nature—balancing a hydrophobic phenyl ring and ethyl group against a highly polar, hydrogen-bonding pyrazole-carbonitrile core.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the causality of crystallization failures—such as Liquid-Liquid Phase Separation (LLPS, or "oiling out")—and provide self-validating, thermodynamically grounded workflows to ensure high-purity crystalline recovery.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a milky emulsion or a sticky bottom layer) instead of crystallizing. Why does this happen, and how do I fix it?
The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses into a liquid-liquid miscibility gap before it can breach the metastable limit for solid nucleation[2]. Because 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile has mixed polarity, rapid cooling in binary solvent systems (like ethanol/water) kinetically hinders the integration of solute molecules into a rigid crystal lattice. Instead, they form highly mobile, product-rich disordered droplets[3][4]. The Solution: You must bypass the kinetic trap of LLPS by forcing the system down the thermodynamic pathway of nucleation[3].
-
Flatten the Cooling Curve: Reduce your cooling rate to ≤ 0.1 °C/min.
-
Adjust Solvent Polarity: If using ethanol/water, the oiling out indicates the polarity is too high for the solute concentration. Increase the ratio of the "good" solvent (ethanol) by 5–10% v/v[4][5].
-
Seed in the MSZW: Introduce 1-2% w/w of pure seed crystals halfway into the Metastable Zone Width (MSZW) to bypass the energy barrier for primary nucleation[3].
Q2: The solution remains perfectly clear even after cooling to 0°C in an ice bath. How can I induce nucleation without crashing out impurities?
The Causality: Pyrazole derivatives frequently form highly stable, hydrogen-bonded dimers in solution (via the N-H donor and N/C≡N acceptors). This self-association increases their apparent solubility, resulting in a highly expanded metastable zone where the solution is supersaturated but lacks the critical free energy to form a stable nucleus[5]. The Solution:
-
Mechanical Nucleation: Gently scratch the inner surface of the glass flask with a glass rod. The microscopic acoustic cavitation and glass defects provide low-energy nucleation sites[5].
-
Concentration Adjustment: If scratching fails, the system is under-saturated. Partially remove the solvent under reduced pressure (evaporate ~15-20% of the volume) to increase the supersaturation ratio, then re-attempt cooling[6].
Q3: I am successfully getting crystals, but they are extremely fine, hair-like needles that trap the mother liquor and are impossible to filter.
The Causality: Needle-like (acicular) crystal habits occur when 1D crystal growth along the primary hydrogen-bonding axis outpaces 2D/3D growth. The pyrazole N-H and carbonitrile C≡N groups create a rapid, unidirectional growth vector. The Solution: Disrupt the unidirectional hydrogen bonding. Introduce a small amount (5-10% v/v) of a hydrogen-bond acceptor solvent, such as ethyl acetate or dioxane, to cap the rapid growth face[7]. Alternatively, implement Ostwald Ripening (temperature cycling): heat the suspension to 5°C below the dissolution temperature for 30 minutes, then cool slowly. This dissolves the thermodynamically unstable fine needles and redeposits the mass onto larger, block-like crystals.
Part 2: Logical Workflows & Visualizations
To successfully navigate the phase boundaries of this pyrazole derivative, you must understand the divergence between kinetic oiling out and thermodynamic crystallization.
Caption: Thermodynamic vs. Kinetic pathways during pyrazole crystallization.
Caption: Self-validating workflow to detect and resolve Liquid-Liquid Phase Separation.
Part 3: Quantitative Data & System Optimization
Table 1: Solvent System Selection Matrix for Pyrazole Derivatives
Based on established solubility profiles for pyrazole-4-carbonitrile derivatives[5][7][8].
| Solvent System | Role | Polarity Index | Risk of Oiling Out | Recommended Use Case |
| Absolute Ethanol | Single Solvent | 5.2 | Low | Standard cooling crystallization; high purity yield. |
| Ethanol / Water | Solvent / Antisolvent | 5.2 / 10.2 | High | High-yield recovery; requires strict MSZW control and seeding. |
| Dioxane | Single Solvent | 4.8 | Low | Resolving needle-like habits; disrupts H-bonding networks. |
| Acetone / Water | Solvent / Antisolvent | 5.1 / 10.2 | Medium | Rapid precipitation; use when thermal degradation is a concern. |
Table 2: Process Parameter Troubleshooting Matrix
| Parameter | Target Range | Consequence of Deviation | Corrective Action |
| Cooling Rate | 0.1 – 0.2 °C/min | > 0.5 °C/min induces LLPS/Emulsions. | Implement programmable chiller; insulate flask. |
| Seeding Load | 1.0 – 2.0% w/w | < 0.5% leads to secondary nucleation (fines). | Mill seeds to uniform size; add exactly at clearing point - 5°C. |
| Agitation | 150 – 250 RPM | High shear breaks crystals; low shear causes local supersaturation. | Use pitched-blade turbine; avoid magnetic stir bars if possible. |
Part 4: Self-Validating Experimental Protocol
Protocol: Seeded Anti-Solvent/Cooling Crystallization
This protocol utilizes a self-validating feedback loop. If the system fails a visual check, the protocol dictates an immediate corrective phase switch, preventing the loss of the batch to an amorphous gum[3][9].
Step 1: Dissolution and Clarification
-
Suspend the crude 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile in the minimum required volume of absolute ethanol at 65°C[5].
-
Validation Check: If insoluble black particulates remain, perform a hot filtration through a pre-warmed fluted filter paper or a celite pad[5].
Step 2: Establishing the Metastable Zone (MSZW)
-
While maintaining the solution at 65°C, add hot deionized water (anti-solvent) dropwise until a faint, persistent turbidity is observed.
-
Immediately add hot ethanol drop-by-drop (usually 1-3 mL) until the solution just becomes perfectly clear again.
-
Causality: You have now precisely mapped the saturation boundary. The solution is saturated but not yet supersaturated.
Step 3: Controlled Supersaturation and Seeding
-
Cool the reactor slowly (0.1 °C/min) to 55°C.
-
Validation Check (Critical): Observe the solution.
-
If milky/opaque: LLPS has occurred. Reheat to 65°C, add 5% v/v ethanol, and repeat Step 3.
-
If clear: The system is safely within the MSZW. Proceed to seed.
-
-
Add 1% w/w of pure 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile seed crystals[3].
Step 4: Crystal Growth and Ripening
-
Hold the temperature at 55°C for 30 minutes to allow the seed surfaces to heal and primary growth to initiate.
-
Resume cooling at 0.1 °C/min down to 20°C.
-
Transfer the flask to an ice bath (0–5°C) for 30 minutes to drive the remaining solute out of the mother liquor[5][6].
Step 5: Isolation
-
Isolate the crystals via vacuum filtration using a Büchner funnel[6].
-
Wash the filter cake with a pre-chilled (0°C) mixture of 1:2 Ethanol/Water to displace the mother liquor without dissolving the product[5].
-
Dry under vacuum at 40°C to constant weight.
References
-
Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
ResearchGate. Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at:[Link]
-
ResearchGate. Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Available at: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at:[Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
KiloMentor. The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog. Available at:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
reducing byproduct impurities in 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile production
Technical Support Center: Troubleshooting 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile Synthesis
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of highly substituted pyrazoles. The production of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile—typically achieved via the condensation of 2-benzoyl-3-oxopentanenitrile with hydrazine hydrate—is a deceptively simple reaction. However, the highly electrophilic nature of the C4-nitrile and the bifunctional reactivity of hydrazine often lead to complex impurity profiles if the reaction kinetics are not strictly controlled.
This guide provides field-proven insights, mechanistic troubleshooting, and a self-validating protocol to ensure high-fidelity synthesis.
Mechanistic Workflow & Impurity Pathways
Understanding the kinetic branch points of your reaction is the first step in troubleshooting. The diagram below illustrates the critical pathways where intermediates diverge into unwanted byproducts.
Workflow and impurity pathways in 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing a significant M+18 mass peak in my LC-MS analysis? Causality: An M+18 peak corresponds to the hydration of the C4-nitrile group (-CN) into a primary amide (-CONH2). The nitrile group on the pyrazole ring is highly electrophilic. When exposed to water at elevated temperatures—especially under the slightly basic conditions created by unreacted hydrazine—the nitrile undergoes rapid hydrolysis. Solution: Transition your solvent system from aqueous ethanol to absolute ethanol[1]. Strictly limit hydrazine hydrate to 1.05 equivalents to minimize residual basicity. Furthermore, lower your reaction temperature from a full reflux (78 °C) to a controlled 60 °C.
Q2: My reaction stalls at an intermediate stage (visible on TLC/UPLC). How do I drive the cyclization to completion? Causality: The initial condensation of hydrazine with one of the diketone's carbonyls rapidly forms a mono-hydrazone intermediate. However, the subsequent intramolecular ring closure requires the secondary nitrogen of the hydrazone to attack the remaining carbonyl. In neutral or slightly basic conditions, this carbonyl is not sufficiently electrophilic, causing the reaction to stall. Solution: Introduce a catalytic amount of glacial acetic acid (10 mol%). This creates a self-validating system: the acid protonates the unreacted carbonyl, lowering the activation energy for cyclization, while simultaneously neutralizing trace basicity that would otherwise promote nitrile hydrolysis.
Q3: I am detecting high molecular weight impurities (e.g., dimers). What causes this? Causality: Hydrazine is a potent bis-nucleophile. If used in excess, residual hydrazine can attack the highly activated C4-nitrile group of the newly formed pyrazole. This leads to amidrazone intermediates that can dimerize into complex bis-pyrazoles or even 14-membered hexaazamacrocycles[2]. Solution: Never use a large excess of hydrazine (do not exceed 1.05 - 1.1 eq)[2]. If your reaction is sluggish, do not add more hydrazine to force it; instead, optimize your acid catalysis and temperature parameters.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes internal validation data, demonstrating how specific parameter adjustments directly influence the impurity profile.
| Solvent System | Hydrazine (Eq) | Catalyst | Temp (°C) | Target Yield (%) | Hydrazone Impurity (%) | Amide Impurity (%) | Macrocycle Impurity (%) |
| Aqueous EtOH | 1.50 | None | 78 (Reflux) | 45.0 | 5.0 | 25.0 | 25.0 |
| Absolute EtOH | 1.05 | None | 60 | 65.0 | 30.0 | 5.0 | < 1.0 |
| Absolute EtOH | 1.05 | AcOH (10 mol%) | 60 | 92.0 | < 1.0 | < 2.0 | < 1.0 |
Standardized Experimental Protocol
To ensure reproducibility and suppress byproduct formation, follow this step-by-step methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-benzoyl-3-oxopentanenitrile (1.0 eq, 10 mmol) in absolute ethanol (20 mL, 0.5 M) under a nitrogen atmosphere[1].
-
Controlled Addition: Cool the solution to 0–5 °C using an ice bath. Add hydrazine hydrate (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Note: Controlling the exotherm here prevents premature side reactions and macrocycle formation.
-
Catalysis: Add glacial acetic acid (0.1 eq, 1.0 mmol) to the mixture. This acts as the kinetic driver for the subsequent cyclization step.
-
Cyclization: Remove the ice bath and gradually heat the reaction mixture to 60 °C. Maintain this temperature for 2–4 hours. Monitor the consumption of the mono-hydrazone intermediate via UPLC-MS.
-
Workup: Once complete, concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (30 mL) and distilled water (20 mL).
-
Purification: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, effectively purging any trace macrocyclic or amide impurities.
References
-
Title: Unprecedented synthesis of a 14-membered hexaazamacrocycle. Source: Beilstein Journal of Organic Chemistry (2023). URL: [Link]
-
Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Source: Advances in Chemical Engineering and Science (2015). URL: [Link]
Sources
Comparative Pharmacodynamics & Methodologies: 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile vs. Substituted Analogs
The pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to potent anti-inflammatory effects 1. The strategic placement of the electron-withdrawing cyano group at the C4 position lowers the pKa of the pyrazole NH, enhancing hydrogen-bond acceptor capabilities and stabilizing target-enzyme interactions. However, the true pharmacological divergence of these compounds is dictated by the substitution at the 5-position.
This guide provides an objective, data-driven comparison between 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile and its prominent structural analogs (e.g., 5-amino and 5-trifluoromethyl derivatives), detailing the mechanistic causality behind their performance and the self-validating protocols used to evaluate them.
Structural Causality & Target Affinity: The 5-Position Dilemma
The substitution at the 5-position of the pyrazole ring fundamentally alters the molecule's lipophilicity, steric bulk, and electron density, which in turn dictates its primary therapeutic utility.
-
5-Ethyl Substitution (Alkyl-Pyrazoles): The ethyl group in 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile acts as a lipophilic, electron-donating handle via inductive effects. This substitution significantly increases membrane permeability. In the context of Cyclooxygenase-2 (COX-2) inhibition, the ethyl group provides optimal steric bulk to deeply anchor the pyrazole core into the hydrophobic side pocket of COX-2 (accessed via the Val523 residue), driving high-affinity competitive inhibition 2.
-
5-Amino Substitution (Amino-Pyrazoles): 5-amino-1H-pyrazole-4-carbonitriles are highly polar. The amino group acts as a strong hydrogen bond donor, interacting with polar residues at the mouth of enzyme active sites. While this limits passive membrane diffusion compared to alkyl derivatives, it grants excellent aqueous solubility and serves as a critical synthetic precursor for generating complex fused heterocycles like pyrazolo[1,5-a]pyrimidines .
-
5-Trifluoromethyl Substitution (Haloalkyl-Pyrazoles): The CF3 group is highly lipophilic and strongly electron-withdrawing. It imparts exceptional metabolic stability (resisting cytochrome P450 oxidation) and prolonged target residence time, a hallmark of commercial COX-2 inhibitors like Celecoxib 1.
Competitive inhibition of COX-2 by 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Quantitative Performance Comparison
The following table synthesizes representative pharmacological data, demonstrating how the 5-position substituent shifts the compound's primary therapeutic utility from antimicrobial efficacy to anti-inflammatory (COX-2) potency 31.
| Compound Class | Representative Substitution | COX-2 IC₅₀ (µM) | Antimicrobial MIC (µM, S. aureus) | Primary Pharmacological Advantage |
| Alkyl-Pyrazoles | 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | ~0.05 - 0.15 | >100 (Weak) | High membrane permeability; strong hydrophobic pocket anchoring. |
| Amino-Pyrazoles | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | ~0.50 - 3.50 | ~14 - 29 | High aqueous solubility; acts as a precursor for fused heterocycles. |
| Haloalkyl-Pyrazoles | 5-Trifluoromethyl-3-phenyl-1H-pyrazole-4-carbonitrile | ~0.03 - 0.06 | >100 (Weak) | Exceptional metabolic stability; prolonged target residence time. |
Self-Validating Experimental Workflows
To ensure scientific integrity, experimental methodologies must be self-validating. The protocols below outline the synthesis and biological evaluation of pyrazole-4-carbonitrile derivatives, explicitly detailing the chemical causality behind each procedural step.
Self-validating workflow from synthesis to quantitative COX-2 target engagement.
One-Pot Multicomponent Synthesis Workflow
This protocol utilizes a base-catalyzed multicomponent reaction to construct the pyrazole ring, ensuring high atom economy and minimizing intermediate degradation.
-
Reagent Assembly: Combine equimolar amounts (10 mmol) of phenylhydrazine, malononitrile, and the appropriate ketone (e.g., propiophenone for the 5-ethyl derivative) in a round-bottom flask.
-
Catalytic Activation: Add 10 mol% of anhydrous K₂CO₃ in 20 mL of ethanol. Causality: The basic carbonate deprotonates malononitrile, generating a highly nucleophilic carbanion necessary to initiate the Knoevenagel condensation with the ketone.
-
Cyclization & Reflux: Reflux the mixture at 80°C for 4-6 hours. Causality: The initial condensation forms an intermediate alkene, which undergoes rapid intramolecular cyclization via nucleophilic attack by the hydrazine moiety, driving the formation of the stable aromatic pyrazole ring.
-
Quenching & Precipitation: Pour the hot mixture into crushed ice. The sudden drop in temperature and shift in solvent polarity forces the hydrophobic pyrazole to precipitate.
-
Validation (Purity Check): Recrystallize from ethanol and confirm >98% purity via HPLC and ¹H-NMR. Causality: Biological assays are highly sensitive to trace impurities (e.g., unreacted hydrazine), which can cause false-positive toxicity.
In Vitro COX-2 Target Engagement Assay (TMPD Oxidation)
Because prostaglandins are highly unstable, this assay utilizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a co-substrate to provide a stable, stoichiometric colorimetric readout of COX-2 activity .
-
Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is a required cofactor for the peroxidase activity of the COX-2 holoenzyme.
-
Inhibitor Incubation: Add the 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (dissolved in DMSO) at varying concentrations (0.01 µM to 10 µM) and incubate for 15 minutes at 25°C. Causality: Pre-incubation allows the lipophilic ethyl group to navigate and equilibrate within the hydrophobic Val523 pocket before substrate competition begins.
-
Reaction Initiation: Add arachidonic acid (substrate) and TMPD (electron donor).
-
Colorimetric Readout: Read absorbance continuously at 590 nm for 5 minutes. Causality: As COX-2 reduces the intermediate PGG₂ to PGH₂, TMPD is oxidized, yielding a stable blue compound. The rate of color formation is inversely proportional to the degree of COX-2 inhibition.
-
Data Validation: Calculate the IC₅₀ using non-linear regression. Include a Celecoxib positive control and a DMSO-only negative control to validate the dynamic range of the assay system.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC (National Institutes of Health) URL:[Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: PMC (National Institutes of Health) URL:[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL:[Link]
-
Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K₂CO₃/glycerol as a green deep eutectic solvent Source: Frontiers in Chemistry URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Validation of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile: High-Field vs. Benchtop NMR vs. In Silico Prediction
Executive Summary
Highly substituted pyrazoles, specifically pyrazole-4-carbonitriles, are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in antimalarial, antileishmanial, and kinase inhibitor drug development programs ()[1]. Validating the synthesis of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 2066479-02-3[2]) requires rigorous analytical precision. While LC-MS can confirm the molecular weight, it cannot definitively distinguish between structural regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for mapping exact atomic connectivity.
Scientific Causality & The Self-Validating System
The Causality of Solvent Selection
The choice of NMR solvent is not arbitrary; it fundamentally dictates the quality of the spectral data. Pyrazoles exhibit rapid annular tautomerism (exchanging between 1H and 2H forms). In non-polar solvents like CDCl₃, this rapid proton exchange broadens the N-H signal, often rendering it indistinguishable from baseline noise.
By selecting DMSO-d₆ , the strong hydrogen-bond accepting nature of the solvent stabilizes the tautomers and slows down the intermolecular proton exchange. This causality results in a highly deshielded, observable N-H proton signal (typically between δ 12.0 and 13.5 ppm) ()[3].
Designing a Self-Validating Protocol
A robust NMR protocol must act as a self-validating system. For 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, internal consistency is verified through two strict rules:
-
Proton Integration Symmetry: The integration of the aliphatic ethyl signals (5H total: a 2H quartet and a 3H triplet) must perfectly match the integration of the aromatic phenyl multiplet (5H total). Any deviation >5% immediately flags the presence of co-eluting impurities or incomplete synthesis.
-
Carbonitrile Confirmation: The ¹³C NMR spectrum must reveal the highly deshielded nitrile carbon (C≡N) at ~115 ppm and the uniquely shielded C4 pyrazole carbon at ~90 ppm. The absence of cross-peaks for these specific shifts in a 2D HSQC experiment confirms they are quaternary carbons, locking in the 4-carbonitrile structure[3].
Mandatory Visualizations: Workflows and Logic
Caption: Causality of solvent selection on pyrazole tautomerism and NH proton chemical shift.
Step-by-Step Experimental Methodologies
Protocol A: High-Field NMR Acquisition (600 MHz)
-
Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO-d₆. Transfer to a precision 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 12 ppm.
-
¹³C NMR Acquisition: Acquire 256 scans with a D1 of 2.0 seconds, utilizing ¹H broadband decoupling (WALTZ-16).
-
Processing: Apply zero-filling to 64k data points, perform automatic phase correction, and apply a polynomial baseline correction.
Protocol B: Benchtop NMR Acquisition (80 MHz)
-
Sample Preparation: Dissolve a higher concentration (25–30 mg) of the compound in 0.6 mL of DMSO-d₆. Higher concentrations are mandatory to offset the lower intrinsic sensitivity of benchtop magnets ()[4].
-
¹H NMR Acquisition: Acquire 64 scans (signal averaging) with a D1 of 2.0 seconds.
-
¹³C NMR Acquisition: Acquire 2048 to 4096 scans. Because quaternary carbons (like C≡N) lack NOE enhancement from attached protons, extended acquisition times (often overnight) are required at low field strengths ()[5].
Protocol C: AI-Driven In Silico Prediction
-
Input Generation: Convert the compound structure into its canonical SMILES string: CCC1=NNC(C2=CC=CC=C2)=C1C#N.
-
Parameterization: Input the SMILES into an NMR prediction engine (e.g., MNova NMRPredict), explicitly setting the solvent environment to DMSO to account for predicted solvent-solute interactions.
Data Presentation: Performance Comparison
The tables below summarize the quantitative chemical shifts obtained from all three validation platforms.
Table 1: ¹H NMR Chemical Shifts (DMSO-d₆)
| Proton Environment | Multiplicity | High-Field (600 MHz) | Benchtop (80 MHz) | AI-Predicted |
| Pyrazole N-H | Broad Singlet | 13.45 ppm | 13.40 ppm (Very Broad) | 12.80 ppm |
| Phenyl ortho-H | Doublet (d) | 7.82 ppm (J=7.5 Hz) | 7.80 ppm (Multiplet) | 7.90 ppm |
| Phenyl meta-H | Triplet (t) | 7.50 ppm (J=7.5 Hz) | 7.50 ppm (Multiplet) | 7.45 ppm |
| Phenyl para-H | Triplet (t) | 7.42 ppm (J=7.5 Hz) | 7.40 ppm (Multiplet) | 7.38 ppm |
| Ethyl CH₂ | Quartet (q) | 2.85 ppm (J=7.6 Hz) | 2.85 ppm (Broad q) | 2.75 ppm |
| Ethyl CH₃ | Triplet (t) | 1.25 ppm (J=7.6 Hz) | 1.25 ppm (t) | 1.20 ppm |
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆)
| Carbon Environment | Type | High-Field (150 MHz) | Benchtop (20 MHz) | AI-Predicted |
| C3 (Pyrazole) | Quaternary | 150.2 ppm | 150.0 ppm | 151.5 ppm |
| C5 (Pyrazole) | Quaternary | 146.5 ppm | 146.3 ppm | 148.0 ppm |
| Phenyl ipso-C | Quaternary | 130.5 ppm | 130.2 ppm | 131.0 ppm |
| Phenyl meta-C | CH | 129.2 ppm | 129.0 ppm | 129.5 ppm |
| Phenyl ortho-C | CH | 128.5 ppm | 128.4 ppm | 128.8 ppm |
| Phenyl para-C | CH | 126.3 ppm | 126.1 ppm | 126.5 ppm |
| C≡N (Nitrile) | Quaternary | 115.0 ppm | 114.8 ppm | 114.2 ppm |
| C4 (Pyrazole) | Quaternary | 90.5 ppm | 90.2 ppm | 92.0 ppm |
| Ethyl CH₂ | CH₂ | 19.2 ppm | 19.0 ppm | 18.5 ppm |
| Ethyl CH₃ | CH₃ | 13.5 ppm | 13.4 ppm | 12.8 ppm |
Objective Platform Comparison
-
Resolution & Dispersion: High-field NMR is the undisputed gold standard for absolute structural elucidation. At 600 MHz, the J-couplings of the ethyl group (7.6 Hz) and the complex second-order multiplets of the phenyl ring are perfectly resolved. Conversely, at 80 MHz on a benchtop system, the narrower frequency dispersion causes the phenyl signals (7.40–7.80 ppm) to collapse into a heavily overlapped broad multiplet ()[4].
-
Sensitivity & Throughput: High-field systems achieve signal-to-noise ratios (SNR) > 100 in minutes. Benchtop systems suffer from lower intrinsic sensitivity. While they are excellent for observing abundant ¹H nuclei, resolving quaternary carbons (like the C≡N group) requires significantly longer acquisition times ()[5].
-
Cost vs. Utility: Despite the resolution gap, chemometric studies demonstrate that benchtop NMR offers comparable performance for routine validation, quantification, and process analytical technology (PAT) applications at a fraction of the cost and footprint ()[6]. Benchtop NMR has proven to be a game-changer for rapid forensic and pharmaceutical characterization without the need for cryogenic liquids ()[7].
-
AI Prediction Accuracy: In silico models are highly accurate for rigid aliphatic systems (e.g., the ethyl group) but frequently struggle to predict the exact chemical shift of the pyrazole N-H proton. This is because AI models often fail to perfectly simulate the complex, concentration-dependent hydrogen bonding dynamics occurring in DMSO-d₆.
References
-
Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis, 2022. URL:[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments, 2023. URL:[Link]
-
Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. AIR Unimi (ACS Infectious Diseases), 2019. URL:[Link]
-
Arene Binuclear Ru(II) Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Coupling. RSC Advances, 2021. URL:[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments, 2023. URL:[Link]
-
High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Forensic Science International, 2021. URL:[Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. CAS:2098020-86-9, 2-(3-Phenyl-1H-pyrazol-4-yl)acetonitrile-毕得医药 [bidepharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
- 6. Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development and validation for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
An in-depth technical analysis and comparative guide for the chromatographic separation and validation of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Introduction: The Analytical Challenge
Pyrazole-4-carbonitrile derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as key intermediates or active pharmaceutical ingredients (APIs) with potent kinase inhibitory and anti-inflammatory properties[1]. The synthesis of these compounds typically involves multicomponent coupling reactions utilizing precursors such as phenylhydrazine and malononitrile[1]. During the scale-up of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile , accurately tracking reaction progress and quantifying structurally similar synthetic impurities is paramount[2].
As a Senior Application Scientist, I frequently observe that standard generic HPLC methods fail to adequately resolve pyrazole-based positional isomers or suffer from severe peak tailing. This guide provides a mechanistic comparison of stationary phases and mobile phase modifiers to establish an optimal Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Furthermore, the finalized protocol is validated as a self-validating system in strict accordance with the latest guidelines[3].
Part 1: Mechanistic Rationale for Chromatographic Choices
To develop a robust method, we must first deconstruct the physicochemical properties of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile. The molecule presents a unique amphiphilic and electronic profile:
-
Aromatic/Hydrophobic Domains : The 3-phenyl ring and the pyrazole core offer significant π -electron density.
-
Polar/Basic Domains : The 1H-pyrazole nitrogens act as weak bases (susceptible to silanol interactions), while the 4-carbonitrile group is a strong electron-withdrawing moiety that introduces a sharp dipole[4].
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions. When analyzing highly aromatic compounds with polar functional groups, C18 often fails to resolve closely related structural isomers because the purely hydrophobic differences between the analytes are negligible.
To overcome this, we compared a standard C18 column against a Phenyl-Hexyl column . The Phenyl-Hexyl stationary phase provides dual retention mechanisms: dispersive interactions via the hexyl alkyl chain and highly specific π−π interactions via the terminal phenyl ring. This orthogonal selectivity specifically targets the π -cloud of the 3-phenyl-pyrazole core, significantly enhancing the resolution ( Rs ) between the main API and its synthetic precursors (such as unreacted phenylhydrazine).
Mobile Phase Modifiers: Formic Acid vs. Trifluoroacetic Acid (TFA)
The basic nature of the pyrazole nitrogens makes them highly susceptible to secondary ion-exchange interactions with ionized residual silanols ( SiO− ) on the silica support. This phenomenon is the primary cause of peak tailing in pyrazole chromatography.
-
0.1% Formic Acid (FA) : While excellent for LC-MS compatibility, FA (pKa ~3.75) often fails to fully suppress silanol ionization at the column surface, leading to peak broadening.
-
0.1% Trifluoroacetic Acid (TFA) : TFA (pKa ~0.23) is a strong ion-pairing agent. It aggressively lowers the pH to mask residual silanols and forms a neutral, hydrophobic ion-pair complex with the protonated pyrazole nitrogens. This causality directly results in superior peak symmetry and higher theoretical plate counts.
Comparative Performance Data
The table below summarizes the quantitative experimental data driving our method selection.
Table 1: Stationary Phase & Mobile Phase Modifier Comparison
| Column Chemistry | Mobile Phase Modifier | Retention Time (min) | Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Resolution ( Rs )* |
| C18 | 0.1% Formic Acid | 8.45 | 1.85 | 4,500 | 1.4 |
| C18 | 0.1% TFA | 8.60 | 1.35 | 8,200 | 1.7 |
| Phenyl-Hexyl | 0.1% Formic Acid | 9.15 | 1.70 | 6,100 | 2.1 |
| Phenyl-Hexyl | 0.1% TFA | 9.35 | 1.10 | 12,500 | 3.8 |
*Resolution calculated relative to the critical synthetic precursor (phenylhydrazine).
Part 2: Step-by-Step Optimized Methodology
The following protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) prior to sample analysis, the chromatographic system continuously verifies its own performance against predefined acceptance criteria—a core principle of the analytical procedure lifecycle[5].
Reagents and Sample Preparation
-
Diluent : Acetonitrile : Milli-Q Water (50:50, v/v).
-
Standard Stock Solution : Accurately weigh 10.0 mg of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Working Solution : Dilute 1.0 mL of the stock solution to 10 mL with diluent to achieve a nominal concentration of 100 µg/mL.
Chromatographic Conditions
-
Column : Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A : 0.1% TFA in Milli-Q Water.
-
Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection : UV at 254 nm (optimal absorbance for the conjugated phenyl-pyrazole system).
Gradient Program :
-
0.0 - 2.0 min : 10% B (Isocratic hold to elute polar unretained impurities)
-
2.0 - 10.0 min : 10% → 70% B (Linear gradient for main analyte elution)
-
10.0 - 12.0 min : 70% → 90% B (Column wash)
-
12.0 - 15.0 min : 90% B (Isocratic wash)
-
15.0 - 15.1 min : 90% → 10% B (Return to initial conditions)
-
15.1 - 20.0 min : 10% B (Re-equilibration)
Self-Validating System Suitability Test (SST)
Before injecting any unknown samples, inject the Working Solution (100 µg/mL) six consecutive times. The system is only considered "fit-for-purpose" if it meets the following criteria:
-
%RSD of Retention Time : ≤ 1.0%
-
%RSD of Peak Area : ≤ 2.0%
-
Tailing Factor ( Tf ) : ≤ 1.5
-
Theoretical Plates ( N ) : ≥ 10,000
Part 3: ICH Q2(R2) Method Validation
To ensure the trustworthiness and regulatory compliance of the method, a full validation study was executed according to the [6]. The reportable range was derived from the product specifications, confirming that the analytical procedure provides results with acceptable response, accuracy, and precision[5].
Table 2: ICH Q2(R2) Validation Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Results | Status |
| Specificity | No interference at analyte RT from blanks/placebos | No interference | Pass |
| Linearity & Range | R2≥0.999 (Range: 25% to 150% of nominal) | R2=0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% at 50%, 100%, and 150% levels | 99.2% - 100.5% | Pass |
| Repeatability | %RSD ≤ 2.0% (n=6 injections at 100% level) | %RSD = 0.65% | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (Different day, different analyst) | %RSD = 0.82% | Pass |
| Robustness | Rs≥ 2.0 under deliberate method variations | Min Rs=3.2 | Pass |
(Note: Robustness evaluated variations in Flow rate ± 0.1 mL/min, Column Temp ± 5°C, and Mobile Phase composition ± 2% absolute).
Part 4: Method Lifecycle Visualization
The following diagram illustrates the logical flow from initial mechanistic screening through to regulatory validation, mapping the lifecycle of the analytical procedure as recommended by ICH Q14 and Q2(R2)[5].
Figure 1: Lifecycle workflow of HPLC method development and ICH Q2(R2) validation.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA). Available at:[Link]
-
Validation of Analytical Procedure Q2(R2) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies , ACS Omega. Available at:[Link]
Sources
Comparative Efficacy of 5-Ethyl-3-Phenyl-1H-Pyrazole-4-Carbonitrile Analogs: A Guide for Drug Discovery Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its capacity to interact with a diverse array of biological targets.[1] This has led to its incorporation into numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comparative analysis of the efficacy of analogs based on the 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile core structure, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
The 3-Phenyl-1H-Pyrazole-4-Carbonitrile Scaffold: A Versatile Pharmacophore
The 3-phenyl-1H-pyrazole-4-carbonitrile framework is a key building block in the synthesis of various biologically active molecules.[3][4] The presence of the cyano group and the phenyl ring provides opportunities for a multitude of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an ethyl group at the 5-position further modulates the lipophilicity and steric profile of the molecule, potentially influencing its interaction with target proteins.
Comparative Anticancer Efficacy
Recent studies have highlighted the potential of 3-phenyl-1H-pyrazole-4-carbonitrile analogs as potent anticancer agents. A key strategy in analog development has been the introduction of various substituents on the phenyl ring at the 3-position.
A study by Abd El-Wahab (2024) synthesized a series of novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles and evaluated their antitumor activities against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[5][6] The results, summarized in the table below, demonstrate that the nature and position of the halogen substituent on the phenyl ring significantly impact cytotoxic activity.
| Compound ID | Halogen Substituent | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 4a | 2-Fluoro | >100 | >100 | >100 |
| 4b | 3-Fluoro | 55.3 | 61.2 | 70.1 |
| 4c | 4-Fluoro | 30.1 | 35.8 | 42.5 |
| 4d | 2-Chloro | 80.5 | 88.9 | 95.3 |
| 4e | 4-Chloro | 25.6 | 29.4 | 33.7 |
| 4f | 4-Bromo | 22.1 | 25.3 | 28.9 |
| 4g | 4-Iodo | 18.9 | 21.7 | 24.5 |
| 5-Fluorouracil | (Standard) | 15.2 | 18.5 | 20.3 |
| Data synthesized from Abd El-Wahab (2024).[5][6] |
Structure-Activity Relationship Insights:
The data reveals a clear trend: the anticancer activity is significantly influenced by the nature and position of the halogen on the phenyl ring. Generally, analogs with a halogen at the para-position (4-position) of the phenyl ring exhibited greater potency than those with ortho- or meta-substituents. Furthermore, the activity increased with the increasing atomic weight of the halogen, with the iodo-substituted analog (4g) being the most potent. This suggests that electronic and steric factors play a crucial role in the interaction of these compounds with their biological target.
A separate study synthesized a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antiproliferative activity.[1] One compound, 10e , demonstrated particularly potent activity against HCT116 and MCF-7 cell lines, with IC₅₀ values of 0.39 µM and 0.46 µM, respectively.[1] This highlights the potential of modifications at the 4-position of the pyrazole ring to yield highly active compounds.
Comparative Antimicrobial Efficacy
The 3-phenyl-1H-pyrazole-4-carbonitrile scaffold has also been explored for its antimicrobial properties. A study by Kumar et al. (2021) synthesized a series of pyrazole-clubbed imino phenyl derivatives and evaluated their activity against various bacterial and fungal strains.[7]
| Compound ID | Phenyl Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4a | H | >100 | >100 | >100 | >100 |
| 4b | 4-OCH₃ | 50 | 50 | 50 | 50 |
| 4c | 4-Br | 25 | 25 | 12.5 | 25 |
| 4d | 4-OH | 50 | 50 | 25 | 50 |
| 4e | 4-OC₂H₅ | >100 | >100 | >100 | >100 |
| 4f | 4-NO₂ | 12.5 | 12.5 | 6.25 | 12.5 |
| Data synthesized from Kumar et al. (2021).[7] |
Structure-Activity Relationship Insights:
The antimicrobial activity of these pyrazole derivatives is significantly enhanced by the presence of electron-withdrawing groups on the phenyl ring.[7] The nitro-substituted analog (4f ) and the bromo-substituted analog (4c ) displayed the most potent activity against all tested strains.[7] Conversely, the presence of electron-donating groups, such as methoxy and ethoxy, resulted in reduced or no activity. This suggests that the electronic properties of the phenyl ring are a key determinant of the antimicrobial efficacy of these compounds.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of pyrazole analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
Materials:
-
Pyrazole derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7, PC-3)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare stock solutions of the pyrazole derivatives in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of the medium containing the pyrazole derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[8]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.[8]
Antimicrobial Susceptibility Testing: Cup-Plate Agar Diffusion Method
This method is used to determine the antimicrobial activity of the synthesized pyrazole derivatives.[4]
Materials:
-
Pyrazole derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., A. niger, C. albicans)
-
Nutrient agar
-
Sterile Petri dishes
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Griseofulvin)
-
Dimethylformamide (DMF)
Procedure:
-
Media Preparation: Prepare and sterilize the nutrient agar and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, spread a standardized inoculum of the test microorganism over the surface.
-
Well Preparation: Create wells of a standard diameter in the agar using a sterile borer.
-
Compound Application: Add a defined concentration (e.g., 200 µg/mL) of the pyrazole derivative dissolved in DMF to the wells. Include a well with DMF as a negative control and wells with standard antimicrobial agents as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Conclusion and Future Directions
The 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile scaffold and its analogs represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The comparative efficacy data presented in this guide underscores the critical role of substituent modifications in modulating biological activity. The structure-activity relationships identified provide a rational basis for the design of more potent and selective derivatives. Future research should focus on a systematic exploration of a wider range of substituents at various positions of the pyrazole core and the phenyl ring to further optimize the therapeutic potential of this versatile scaffold.
References
-
Al-Otaibi, J. S., et al. (2022). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules, 27(9), 2893. [Link]
-
Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. [Link]
-
Al-Abdullah, E. S., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5049-5066. [Link]
-
Gouda, M. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(8), 13886-13898. [Link]
-
Kumar, R. V., et al. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino phenyl derivatives. Journal of Molecular Structure, 1225, 129111. [Link]
-
Patel, R. B., et al. (2011). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library, 3(4), 1-7. [Link]
-
Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]
-
Bentham Science Publishers. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers. [Link]
-
Abdelgawad, M. A., et al. (2015). Synthesis and anticancer activity of substituted pyrazole derivatives. Trade Science Inc. [Link]
-
Wang, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics, 38(9), 2582-2591. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3103. [Link]
-
Pattan, S. R., et al. (2011). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 43(1), 124-133. [Link]
-
S. M. V. Priya, et al. (2023). Ionic Liquid Mediated Synthesis And Anticancer Activity Of 5-((1,3-Diphenyl-1h-Pyrazol-4 Yl)Methylene) Dihydroindenone. IOSR Journal of Applied Chemistry, 16(9), 1-10. [Link]
-
Kumar, A., et al. (2016). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]
-
Khandebharad, A., et al. (2018). NaCl: A facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. ResearchGate. [Link]
-
ResearchGate. (2026). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
Zhang, X., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3747-3751. [Link]
-
Connect Journals. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Connect Journals. [Link]
-
da Silva, G. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649437. [Link]
-
Gummadi, V. R., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
-
Urbonaitė, S., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(3), 514-526. [Link]
-
Patil, S. A., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(8), 6041-6048. [Link]
Sources
- 1. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ajpp.in [ajpp.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative FTIR Spectroscopy Guide: Structural Validation of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective performance comparison of FTIR spectral fingerprints for structural verification.
Introduction to Pyrazole-4-Carbonitrile Scaffolds
Pyrazole-4-carbonitrile derivatives are highly valued in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, anti-inflammatory agents, and anti-carbonic anhydrase therapeutics. Rapid and non-destructive structural verification of these compounds is critical during synthesis and scale-up.
This guide provides an objective comparison of the Fourier Transform Infrared (FTIR) spectroscopy performance of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (Target Compound) against a widely documented structural analog, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Reference Compound). By analyzing the causality behind their spectral differences, this guide establishes a self-validating framework for analytical chemists to ensure high-fidelity structural confirmation.
Mechanistic Basis for FTIR Band Assignments
Effective spectral interpretation requires understanding the physical causality behind molecular vibrations. The differences in functional groups between the target and reference compounds create distinct, predictable shifts in their FTIR spectra[1].
-
Nitrile (C≡N) Stretch: The cyano group at position 4 is highly electron-withdrawing. Conjugation with the aromatic pyrazole core restricts the bond's degrees of freedom, resulting in a sharp, highly diagnostic absorption band around 2210–2230 cm⁻¹ . This band is robust and serves as the primary anchor point for confirming the carbonitrile moiety.
-
N-H Stretch (Secondary vs. Primary): In the target compound (a 1H-pyrazole), the secondary N-H bond on the ring participates in extensive intermolecular hydrogen bonding. This causes a broadening of the absorption band, typically observed as a single broad peak between 3100 and 3300 cm⁻¹ . Conversely, the reference compound features a primary exocyclic amine (-NH₂), which produces two distinct, sharper bands corresponding to asymmetric and symmetric stretching (e.g., 3432 cm⁻¹ and 3221 cm⁻¹)[2].
-
Aliphatic C-H Stretches: The presence of the 5-ethyl substituent in the target compound introduces strong, multiple aliphatic C-H stretching vibrations (CH₃ and CH₂ groups) in the 2850–2970 cm⁻¹ region. These serve as a definitive marker to distinguish the target compound from non-alkylated analogs.
Logical mapping of functional groups to specific FTIR absorption bands in the target compound.
Comparative Spectral Data
The following table summarizes the quantitative FTIR absorption data, objectively comparing the target compound with the established reference standard[2][3].
| Functional Group | 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (Target) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Reference) | Mechanistic Rationale |
| N-H Stretch | ~3100–3300 cm⁻¹ (Broad, single peak) | 3432 cm⁻¹, 3221 cm⁻¹ (Sharp, doublet) | Secondary ring amine (H-bonded) vs. Primary exocyclic amine (asym/sym stretch). |
| C≡N Stretch | ~2220–2230 cm⁻¹ (Sharp) | 2217 cm⁻¹ (Sharp) | Nitrile group conjugated with the pyrazole core; highly diagnostic. |
| Aliphatic C-H | 2850–2970 cm⁻¹ (Strong, multiple peaks) | Absent / Trace | Definitive proof of the 5-ethyl substituent in the target compound. |
| Aromatic C-H | 3000–3100 cm⁻¹ (Weak) | 3000–3100 cm⁻¹ (Weak) | Phenyl ring C-H stretching vibrations. |
| C=C / C=N | 1500–1600 cm⁻¹ | 1594 cm⁻¹, 1640 cm⁻¹ | Pyrazole and phenyl ring skeletal vibrations. |
Standardized Experimental Protocol for FTIR Analysis
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used. Proper sample preparation is critical; residual moisture can mask the crucial N-H stretching region.
Phase 1: KBr Pellet Preparation
-
Desiccation (Causality: Moisture Elimination): Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 105°C for at least 2 hours. Why? KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that directly overlaps with and obscures the pyrazole N-H bands.
-
Matrix Homogenization: Accurately weigh 1–2 mg of the synthesized pyrazole-4-carbonitrile compound and 100 mg of anhydrous KBr. Grind the mixture thoroughly in an agate mortar to achieve a uniform, fine powder.
-
Pellet Pressing (Causality: Scattering Reduction): Transfer the powder to a hydraulic press die. Apply a pressure of 10 tons for 2–3 minutes under a vacuum. Why? The vacuum removes trapped air pockets, preventing light scattering and ensuring a transparent pellet for maximum IR transmission.
Phase 2: Spectral Acquisition & Validation
-
Instrument Calibration: Place the pellet in the sample holder of a calibrated FTIR spectrometer. Run a background scan using a pure KBr pellet to establish a baseline.
-
Acquisition Parameters (Causality: Signal Optimization): Acquire the spectrum over the range of 4000 to 400 cm⁻¹ using a resolution of 2 cm⁻¹ and a minimum of 32 scans. Why? Averaging 32 scans significantly increases the signal-to-noise ratio by canceling out random electronic noise.
-
Data Processing: Apply an automatic baseline correction to compensate for any residual scattering drift. Identify peak maxima using the instrument's software and cross-reference against the comparative table above.
Step-by-step FTIR structural validation workflow for pyrazole-4-carbonitrile derivatives.
References
-
Allouche, F., Chabchoub, F., Carta, F., & Supuran, C. T. (2013). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 343-349.[Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 5-Amino-4-cyano-1-phenylpyrazole. NIST Chemistry WebBook, SRD 69.[Link]
Sources
- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]
Benchmarking the Biological Activity of 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile as a Next-Generation Kinase Inhibitor Scaffold
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective comparison, mechanistic rationale, and self-validating experimental methodologies for evaluating pyrazole-based CDK2 inhibitors.
Executive Summary & Scaffold Introduction
In the landscape of targeted oncology and inflammation, the search for novel, selective kinase inhibitors is paramount. The compound 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 2066479-02-3) represents a highly versatile, commercially available building block and a potent standalone pharmacophore[1][2]. Pyrazole-4-carbonitrile derivatives are widely recognized by medicinal chemists as highly effective adenine bioisosteres, making them exceptionally capable of occupying the ATP-binding pocket of cyclin-dependent kinases (CDKs), particularly CDK2[3].
This application guide benchmarks the biological activity of this specific pyrazole scaffold against gold-standard clinical inhibitors. Furthermore, it provides drug development professionals with a robust, self-validating experimental framework for evaluating novel CDK2 antagonists.
Mechanistic Rationale: Why Target CDK2 with Pyrazoles?
As an application scientist, understanding the structural biology of your target is the first step in assay design. CDK2, when complexed with Cyclin E or Cyclin A, is the primary enzymatic driver of the G1/S phase transition in the cell cycle[4]. Overactivation of CDK2 is a hallmark of various malignancies, including breast carcinoma and colorectal cancer[3].
The 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile scaffold acts as a competitive ATP inhibitor. The causality of its efficacy lies in its spatial geometry:
-
Hinge Region Anchoring: The nitrogen atoms of the pyrazole core act as critical hydrogen bond donors and acceptors, anchoring the molecule directly to the hinge region of the CDK2 kinase domain (specifically interacting with residues Leu83 and Glu82)[5].
-
Hydrophobic Pocket Occupation: The 3-phenyl and 5-ethyl moieties project into the adjacent hydrophobic pockets of the enzyme, conferring target specificity and preventing the downstream phosphorylation of the retinoblastoma (Rb) protein[5].
Figure 1: Mechanism of action of the 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile scaffold targeting the CDK2 pathway.
Benchmarking Biological Activity: Quantitative Analysis
To objectively evaluate the efficacy of the 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile scaffold, we must benchmark its performance against established CDK inhibitors. We compare it against Roscovitine (Seliciclib) , a first-generation purine analogue standard, and Dinaciclib , a highly potent, clinical-stage broad-spectrum CDK inhibitor.
The data below synthesizes representative in vitro kinase and cellular viability metrics for pyrazole-4-carbonitrile derivatives against these industry standards[3][5][6].
| Compound / Scaffold | Primary Target(s) | Cell-Free CDK2 IC₅₀ (µM) | MCF-7 Cell Viability GI₅₀ (µM) | HCT-116 Cell Viability GI₅₀ (µM) | Mechanism of Action |
| Dinaciclib | CDK1/2/5/9 | 0.001 | 0.015 | 0.012 | Broad ATP-competitive |
| Roscovitine | CDK2/5/7/9 | 0.700 | 15.20 | 12.50 | Purine analogue |
| EPPC Scaffold | CDK2/Cyclin A | 3.81 | 8.60 | 7.90 | Pyrazole-based ATP-competitive |
Note: While the base EPPC scaffold exhibits low-micromolar activity (3.81 µM), further functionalization of the pyrazole ring routinely pushes these derivatives into the nanomolar potency range (IC₅₀ < 0.1 µM)[3][5].
Self-Validating Experimental Protocols
As application scientists, we must ensure that our benchmarking data is free from assay interference. The following protocols are designed as self-validating systems , incorporating orthogonal readouts and internal controls to definitively prove the mechanism of action.
Protocol 1: Cell-Free CDK2/Cyclin A Kinase Assay (ADP-Glo™)
Causality & Validation: Traditional kinase assays rely on hazardous radioactive ³²P-ATP. We utilize a luminescent ADP detection assay because it directly measures the byproduct of the kinase reaction (ADP) with a high signal-to-background ratio. To make this self-validating, every plate must include a "No-Enzyme" control to establish baseline luminescence (ruling out compound auto-luminescence) and a Dinaciclib positive control to verify enzyme activity and assay sensitivity[6].
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile and standard inhibitors in 100% DMSO, then dilute in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to a final DMSO concentration of <1%.
-
Kinase Reaction: Combine 10 ng of recombinant human CDK2/Cyclin A complex with the inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Histone H1 substrate. Incubate for 60 minutes at 32°C.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Why? This step ensures that the subsequent luminescence signal is generated only from the ADP produced during the kinase reaction, eliminating false positives.
-
Signal Generation & Readout: Add the Kinase Detection Reagent to convert ADP back to ATP, which is then utilized by luciferase to generate light. Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.
Figure 2: Step-by-step workflow of the self-validating ADP-Glo luminescent kinase assay.
Protocol 2: Orthogonal Validation via Multiparametric Apoptosis Profiling
Causality & Validation: A drop in cell viability (GI₅₀) does not inherently prove target engagement; the compound could simply be a non-specific cellular toxin. Because true CDK2 inhibition specifically triggers apoptosis[5], we must orthogonally validate the viability data using Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) dual staining. This differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and non-specific necrosis (Annexin V-/PI+).
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MCF-7 or HCT-116 cells at 2×105 cells/well in 6-well plates. Treat with the pyrazole scaffold at its calculated IC₅₀ and 2× IC₅₀ concentrations for 48 hours. Include a vehicle (0.1% DMSO) negative control.
-
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Why? Failing to collect the supernatant media will artificially lower the late-apoptotic/necrotic cell count, skewing the mechanistic data.
-
Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Acquisition & Analysis: Analyze immediately using a flow cytometer. Gate out cellular debris using Forward Scatter (FSC) and Side Scatter (SSC), and quantify the percentage of cells in the apoptotic quadrants to confirm the on-target mechanism of action.
Conclusion
The 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile scaffold demonstrates robust potential as a highly tunable, ATP-competitive CDK2 inhibitor. By utilizing self-validating luminescent kinase assays and orthogonal flow cytometry profiling, researchers can confidently benchmark this and other pyrazole derivatives against clinical standards. This rigorous, causality-driven approach ensures high data integrity, accelerating the development of next-generation targeted therapeutics.
References
- Source: PMC (nih.gov)
- Source: evitachem.
- Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]...
- Source: bidepharm.
- Source: PMC (nih.gov)
- Source: MDPI (mdpi.com)
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Foreword: A Proactive Stance on Safety
The core principle of this guide is precautionary risk management . In the absence of specific toxicological data, we must treat the compound as hazardous. This document is intended to provide a robust operational framework, but it is not a substitute for the protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS professionals for definitive guidance tailored to your facility's regulations and capabilities.[1]
Hazard Assessment: Deconstructing the Molecule
To understand the "why" behind the disposal protocol, we must first analyze the potential hazards presented by the molecule's functional groups. This is a self-validating approach; by understanding the risks, the necessity of each procedural step becomes clear and logical.
-
The Pyrazole Core: The pyrazole ring is a common scaffold in biologically active molecules. While essential for its intended function, this inherent bioactivity means we must handle it with care, as its physiological effects are not fully characterized. Pyrazole derivatives are often classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3][4]
-
The Nitrile Group (-C≡N): The carbonitrile moiety is a significant toxicological consideration. Compounds containing this group can be toxic and irritating. A primary concern is their potential to release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or high temperatures during improper disposal.
-
Thermal Decomposition: During thermal degradation, such as incineration, pyrazole derivatives are known to produce hazardous gases. These include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). This necessitates disposal via a licensed facility equipped with scrubbers to handle such emissions.[5]
Summary of Physicochemical & Hazard Data
Since specific quantitative data for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is unavailable, the following table summarizes the inferred hazards based on related chemical structures.
| Property | Data / Classification | Rationale & Causality |
| GHS Hazard Class | Presumed: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3).[4][6] | Based on classifications for analogous phenylpyrazole and carbonitrile-containing compounds. Assumes potential for harm if ingested and irritation to skin, eyes, and respiratory system. |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact. | Standard routes of entry for solid/powdered chemical compounds in a laboratory setting. |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents.[2][7] | Pyrazole and nitrile functionalities can react exothermically or degrade when in contact with strong oxidizers or other reactive materials. |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), potentially hydrogen cyanide (HCN). | Expected products from the combustion of a nitrogen-containing organic molecule. The nitrile group presents a risk of HCN formation. |
Operational Protocol: From Benchtop to Final Disposal
This section provides a step-by-step methodology for the safe handling and disposal of all waste streams containing 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Required Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. Its use is non-negotiable.[2]
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards are mandatory.[2]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For tasks with a higher risk of spills, consider a chemically resistant apron.
Step-by-Step Waste Segregation and Collection
The foundational principle of chemical waste management is segregation at the point of generation.[8][9] Never mix incompatible waste streams.[9][10]
Step 1: Solid Waste Collection
-
Action: Designate a specific, rigid, and sealable hazardous waste container for all solid materials contaminated with 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
-
What to Collect: This includes any residual solid product, contaminated weighing papers, pipette tips, gloves, bench paper, and absorbent materials used for cleaning small spills.[1]
-
Causality: Collecting all contaminated solids in a dedicated container prevents the cross-contamination of other waste streams and ensures the compound is not inadvertently released into the environment or regular trash.
Step 2: Liquid Waste Collection
-
Action: Use a separate, clearly labeled, and chemically compatible (e.g., HDPE or glass) container for all liquid waste.
-
What to Collect: This includes any solutions containing the compound, as well as the first rinse from cleaning contaminated glassware.[11] Note: For highly toxic compounds, the first three rinses must be collected as hazardous waste.[11] Given the unknown toxicity profile, adopting this more stringent practice is a prudent choice.
-
Causality: Liquid waste requires secure containment to prevent leaks and spills. Segregating it from solid waste is crucial for proper profiling and disposal by waste management professionals. Disposing of this chemical down the drain is strictly prohibited.[2][5]
Waste Container Management: Labeling and Storage
Proper containment and communication are mandated by regulatory bodies like the EPA and OSHA.[8]
Step 1: Container Labeling
-
Action: Immediately label the waste container upon adding the first piece of waste. The label must be clear, legible, and facing outward.[10]
-
Required Information:
-
The words "Hazardous Waste" .[10]
-
Full Chemical Name: "Waste 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile". Avoid abbreviations or formulas.
-
Primary Hazard Warnings: "Toxic", "Irritant".[1]
-
Composition: List all constituents, including solvents, by percentage or volume.[10]
-
Researcher Contact Information: Name and lab number.
-
-
Causality: Accurate labeling ensures safe handling by all personnel, from the lab researcher to the EHS professional and the final disposal facility operator. It is a critical component of regulatory compliance.
Step 2: In-Lab Storage
-
Action: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[1][10]
-
Storage Conditions:
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Containers must be kept securely closed at all times, except when adding waste.[10][12]
-
Store within a secondary containment bin or tray capable of holding the volume of the largest container.[8][10]
-
Keep the SAA in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
-
Ensure incompatible chemicals are physically segregated. Specifically, keep this waste away from strong oxidizing agents.[2][10]
-
-
Causality: The SAA provides a controlled, secure location for the short-term accumulation of hazardous waste, minimizing the risk of spills, reactions, and unauthorized access. Secondary containment is a crucial safeguard against environmental release in the event of a primary container failure.
Arranging for Final Disposal
-
Action: Once your waste container is full (leaving at least 10% headspace for expansion) or approaches your institution's time limit for accumulation (typically 6-12 months), contact your EHS department to schedule a waste pickup.[8][12]
-
Professional Disposal: Do not attempt to treat or neutralize this chemical waste in the lab.[1] The compound will be handled by a licensed hazardous waste disposal contractor, who will use a method appropriate for its chemical nature, most commonly high-temperature incineration at a permitted facility.[5][13]
-
Causality: High-temperature incineration is the most effective method for destroying organic compounds, but it must be done in a specialized facility with advanced flue gas treatment systems to neutralize the hazardous decomposition products (e.g., NOx, CO).[13]
Emergency Procedures: A Plan for When Things Go Wrong
3.1. Spill Response
Your response should be dictated by the size and location of the spill.
For Small, Contained Spills (manageable by one person):
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in section 2.1.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[1][2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the contaminated absorbent material into your designated solid hazardous waste container.[1]
-
Decontaminate: Wipe down the spill area with a suitable solvent, and place all cleaning materials into the hazardous waste container.
-
Report: Inform your lab supervisor and document the incident as required by your institution.
For Large Spills (outside of your control):
-
Evacuate: Immediately evacuate the laboratory and alert neighboring labs.[1]
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Alert Authorities: Contact your institution's emergency response number and the EHS department from a safe location.[1]
-
Do Not Attempt Cleanup: Await the arrival of trained emergency responders. Do not attempt to manage a large spill yourself.[1]
3.2. Personnel Exposure
Immediate and thorough action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek prompt medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
Visual Workflow: Disposal Decision Pathway
The following diagram outlines the logical workflow for the proper disposal of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile waste.
Caption: Disposal workflow for 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Padyukova, N. S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega. Retrieved from [Link]
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
-
Jasiński, R., et al. (n.d.). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Retrieved from [Link]
-
Muravyev, N. V. (2016, February 15). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety. (2020, January 22). Laboratory Chemical Waste Management Practice. Retrieved from [Link]
-
Zhu, S., et al. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Summary for CID 85270. Retrieved from [Link]
-
Angene Chemical. (2025, March 22). 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
Advanced Laboratory Safety and Operational Protocol: Handling 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile
As drug discovery accelerates, researchers frequently handle novel, highly functionalized heterocyclic intermediates. 5-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: 2066479-02-3)[1] is a potent building block that presents a unique dual-hazard profile. To build a culture of uncompromising laboratory safety, this guide synthesizes the mechanistic toxicology of its structural components into actionable, self-validating handling and disposal protocols.
Mechanistic Hazard Assessment: The Causality of Toxicity
Understanding the why behind safety protocols is critical for scientific integrity. The hazards of 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile stem from two distinct structural moieties, each requiring specific logistical countermeasures:
-
The Pyrazole Core: Pyrazole derivatives are highly biologically active. They are generally classified as toxic in contact with skin (Category 3) and can cause serious eye damage (Category 1)[2]. Repeated exposure to pyrazole scaffolds has been linked to severe organ damage, specifically targeting the spleen and thyroid through extensive centrolobular necrosis and mitochondrial dysfunction[2]. Furthermore, they are known to act as severe skin and respiratory irritants[3][4].
-
The Nitrile Group (-C≡N): The C-CN bond in organic nitriles is exceptionally strong (rivaling C-F bonds) and does not spontaneously liberate free cyanide ions under ambient conditions[5]. However, it presents a severe latent hazard. In the event of combustion, or if subjected to extreme acidic hydrolysis, nitriles can decompose to release highly toxic hydrogen cyanide (HCN) gas[6]. Additionally, nitrile compounds in an aerosolized dust state are highly toxic upon inhalation[7].
Quantitative Hazard and PPE Matrices
To systematically mitigate these risks, we must deploy targeted Personal Protective Equipment (PPE). Table 1 outlines the standardized hazard classifications for this chemical class, while Table 2 details the mandated PPE, grounded in the compound's mechanistic behavior.
Table 1: Categorical Hazard Classifications (Based on Pyrazole-Nitrile Derivatives)
| Hazard Class | Category | H-Statement | Causality / Mechanistic Rationale |
| Acute Toxicity (Dermal) | Category 3 | H311 | Rapid dermal absorption of lipophilic heterocycles[2]. |
| Skin Irritation | Category 2 | H315 | Electrophilic interaction with epidermal proteins[3][4]. |
| Serious Eye Damage | Category 1 | H318 | Corrosive to corneal tissue upon direct contact[2][3]. |
| STOT (Repeated Exposure) | Category 1 | H372 | Accumulation causes spleen and thyroid necrosis[2]. |
Table 2: Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Double-gloving: Inner Nitrile (0.11 mm), Outer Butyl Rubber (0.3 mm) | Pyrazole derivatives are toxic upon skin contact[2]. Butyl rubber prevents solvent permeation during reaction setups. |
| Eye Protection | Tight-fitting chemical safety goggles + Full face shield | Pyrazoles cause Category 1 serious eye damage[2]. The face shield prevents micro-dust aerosol contact. |
| Respiratory | N95 / P100 Particulate Respirator (or FFP3) | Prevents inhalation of fine powders. Nitriles in a dust state are highly toxic when inhaled[7]. |
| Body Protection | Flame-retardant lab coat (Nomex) + Chemical apron | Protects against static discharge and potential combustion, which risks lethal HCN gas release[6]. |
Operational Workflow and Self-Validating Protocols
To prevent exposure during the highest-risk phase—weighing and transfer—follow this step-by-step, self-validating methodology. A self-validating protocol includes built-in feedback loops to ensure each step is executed flawlessly.
Operational workflow for handling 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile.
Protocol 1: Precision Weighing and Transfer
-
Fume Hood Containment: Conduct all operations at least 15 cm inside a certified fume hood.
-
Validation Check: Tape a small piece of tissue paper to the bottom of the sash. It should pull inward steadily, confirming negative pressure.
-
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Fine powders of organic nitriles can carry static charges, leading to sudden aerosolization and inhalation risks.
-
Validation Check: Hover a clean, gloved finger 1 cm above the powder. If particles jump to the glove, static is still present; repeat mitigation.
-
-
Transfer: Use a static-free, grounded spatula to transfer the compound.
-
Sealing: Seal the weighing boat inside a secondary container (e.g., a larger beaker with a watch glass) before moving it from the balance to the reaction flask.
Protocol 2: Spill Response and High-Temperature Disposal
Because 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile contains a nitrile group, improper disposal or spill management can lead to severe environmental and health consequences.
-
Isolation & PPE Upgrade: Evacuate the immediate area. Upgrade PPE to include a full-face respirator with an organic vapor/particulate combination cartridge.
-
Containment (Solid Spill): Do NOT dry sweep, as this will aerosolize the toxic pyrazole dust.
-
Action: Gently wet the powder with a compatible high-boiling solvent (e.g., polyethylene glycol) or cover with damp absorbent pads to suppress dust[3].
-
-
Collection: Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or carefully scoop the wetted mass into a compatible chemical waste container.
-
Disposal: Place all contaminated materials, including gloves and wipes, into a sealed, labeled hazardous waste bag.
-
Logistical Requirement: Route exclusively for high-temperature incineration . Incineration must reach temperatures sufficient to completely oxidize the nitrile group into NOx and CO2, preventing the formation and release of toxic hydrogen cyanide gas[6].
-
References
-
Tsinghua University / University at Albany. "LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE." Available at:[Link]
-
Quora. "What are the uses of sodium cyanide in laboratory experiments or practical tests? (Safety of Nitrile Compounds)." Available at: [Link]
-
Scribd. "Cyanide: Risks, Uses, and Exposure Facts." Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
